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2-Fluoro-5-iodocinnamic acid

Cat. No.: B12443113
M. Wt: 292.04 g/mol
InChI Key: LAHXKRBJIXBSMH-UHFFFAOYSA-N
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Description

Contextual Overview of Halogenated Cinnamic Acid Derivatives in Academic Inquiry

Cinnamic acid and its derivatives, known as phenylpropanoids, are a class of organic compounds found widely in the plant kingdom. wikipedia.org They form the basis for a vast array of natural products, including lignols, flavonoids, and coumarins. wikipedia.org In chemical research, the cinnamic acid framework is recognized for its versatile reactivity and inherent biological relevance. The core structure, with its phenyl ring, carboxylic acid group, and an α,β-unsaturated bond, offers multiple sites for chemical modification, making it an attractive starting point for synthetic chemists. mdpi.com

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the cinnamic acid scaffold is a key strategy in modern medicinal chemistry. Halogenation can profoundly alter a molecule's physicochemical properties. For instance, the incorporation of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability by modulating factors like lipophilicity and pKa. researchgate.netbenthamscience.comsigmaaldrich.com This has made fluorinated compounds a cornerstone of pharmaceutical development. researchgate.net Similarly, heavier halogens like iodine can serve as a "heavy atom" for use in X-ray crystallography to help determine molecular structures, or act as a reactive handle for advanced chemical transformations, such as cross-coupling reactions, to build more complex molecular architectures. nih.gov The diverse biological activities reported for halogenated cinnamic acid derivatives, including antioxidant and tyrosinase inhibition properties, further underscore their importance in academic inquiry. nih.gov

Significance of 2-Fluoro-5-iodocinnamic Acid as a Contemporary Research Target

This compound is significant primarily as a specialized chemical intermediate, valued for the unique combination of its three functional components. While extensive research on the compound as an end-product is not widely documented, its value lies in its potential for constructing highly functionalized molecules for specific applications in drug discovery and materials science.

The strategic placement of the fluorine and iodine atoms on the phenyl ring is particularly noteworthy. The fluorine atom at the 2-position (ortho to the acrylic acid side chain) can influence the conformation of the molecule and its electronic properties through strong inductive effects. benthamscience.com The iodine atom at the 5-position is a versatile functional group. It is a key substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. This allows for the straightforward introduction of a wide variety of other chemical groups at this position.

The synthesis of this compound would typically start from a precursor like 2-fluoro-5-iodoaniline (B1345027) or 2-fluoro-5-iodobenzoic acid, which are commercially available building blocks. sigmaaldrich.com The cinnamic acid side chain is then constructed, often through reactions like the Heck or Wittig reaction. The presence of both fluorine and iodine makes it a bifunctional scaffold for creating libraries of complex derivatives for screening in biological assays.

Below are the key physicochemical properties of this compound, which are essential for its application in synthetic chemistry.

Current Research Trajectories and Scholarly Landscape for this compound

The current research landscape for this compound is best understood by examining the applications of similarly functionalized molecules. The trajectories point towards its use as a key intermediate in several advanced research areas.

One major trajectory is in the synthesis of kinase inhibitors for oncology . Many modern cancer drugs feature fluorinated aromatic rings. For example, the synthesis of benzoxazepinones, which are potent kinase inhibitors, can start from fluorinated benzoic acid amides. ossila.com The 2-fluoro-5-iodo substitution pattern allows for the core scaffold to be built and then further diversified at the iodine position to optimize activity against specific cancer targets.

A second research direction is the development of probes for bioimaging and diagnostics . The fluorine atom can be substituted with the positron-emitting isotope Fluorine-18 (¹⁸F), a widely used radionuclide in Positron Emission Tomography (PET) imaging. sigmaaldrich.comresearchgate.net PET is a powerful non-invasive technique used in both clinical diagnostics and drug development. The cinnamic acid structure could be used to target specific enzymes or receptors, and the ¹⁸F label would allow for its visualization in vivo. The iodine atom could also be replaced with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹³¹I) for use in PET or Single Photon Emission Computed Tomography (SPECT).

A third area of interest is in materials science and photochemistry . Cinnamic acids can undergo photodimerization when exposed to UV light, a property used in the development of photo-crosslinkable polymers. The heavy iodine atom can influence the photochemical properties of the molecule, potentially leading to new materials with unique optical or electronic characteristics.

Finally, the compound remains a valuable tool in fundamental synthetic methodology research . Chemists are constantly developing new reactions, and molecules with multiple, differentially reactive sites like this compound are excellent test substrates for exploring the selectivity and scope of new catalytic systems. nih.govnih.gov

Table of Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FIO2 B12443113 2-Fluoro-5-iodocinnamic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6FIO2

Molecular Weight

292.04 g/mol

IUPAC Name

3-(2-fluoro-5-iodophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6FIO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)

InChI Key

LAHXKRBJIXBSMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C=CC(=O)O)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Fluoro 5 Iodocinnamic Acid and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis Routes

The creation of stereochemically pure forms of 2-Fluoro-5-iodocinnamic acid is crucial for understanding its biological activity and for its application in chiral materials. This section explores various methodologies aimed at achieving high levels of enantioselectivity and diastereoselectivity.

Chiral Catalyst Applications in Asymmetric Transformations

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched compounds from prochiral starting materials. numberanalytics.com In the context of this compound, asymmetric Heck reactions represent a powerful approach. While direct asymmetric Heck coupling to form the target molecule is a subject of ongoing research, studies on related systems provide valuable insights. For instance, the palladium-catalyzed enantioselective intramolecular Heck reaction has been successfully employed to create all-carbon quaternary stereocenters in complex cyclic systems with high enantioselectivity (90-99% ee). nih.govnih.gov

Another relevant catalytic approach involves the asymmetric hydrogenation of a suitable precursor. Rhodium-based chiral catalysts, for example, are highly effective for the asymmetric hydrogenation of α-acetamidocinnamic acid derivatives, achieving excellent enantiomeric excess. numberanalytics.com Adapting such catalytic systems to a precursor of this compound could provide a viable route to its chiral forms.

The following table summarizes representative chiral catalysts and their applications in transformations relevant to the synthesis of chiral cinnamic acid derivatives.

Catalyst TypeReactionSubstrate TypeEnantioselectivity (ee)
Pd-complex with chiral ligandIntramolecular Heck ReactionArenediazonium salts and alkenes90-99%
Rh-complex with chiral phosphineAsymmetric Hydrogenationα-acetamidocinnamic acids>95%
Copper-complex with chiral ligandAcylcyanation of StyrenesStyrene derivativesup to 97:3 er

Chiral Auxiliary-Mediated Stereocontrol Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com This strategy is particularly useful for establishing stereocenters in acyclic systems. For the synthesis of stereoisomers of this compound, a chiral auxiliary can be attached to the carboxylic acid moiety of a precursor.

One of the most well-established methods is the Evans asymmetric aldol (B89426) reaction, which utilizes chiral oxazolidinone auxiliaries to control the formation of new stereocenters with high diastereoselectivity. A plausible synthetic route could involve the condensation of an achiral ketene (B1206846) equivalent with an aldehyde bearing the 2-fluoro-5-iodophenyl group, where the ketene is derived from an acetyl group attached to a chiral auxiliary. Subsequent elimination would then yield the desired chiral cinnamic acid derivative.

The choice of the chiral auxiliary is critical for achieving high levels of stereocontrol. numberanalytics.com Auxiliaries derived from readily available chiral pool materials like amino acids or camphor (B46023) are commonly employed. numberanalytics.com After the desired stereoselective transformation, the auxiliary can be cleaved to afford the target molecule and can often be recovered for reuse.

A zwitterionic aza-Claisen rearrangement using a homochiral N-allylpyrrolidine as a chiral auxiliary has been shown to be highly effective in the asymmetric synthesis of α-fluoroamides, achieving 99% de. beilstein-journals.org This methodology could potentially be adapted for the synthesis of chiral precursors to this compound.

Chiral AuxiliaryReaction TypeKey FeatureDiastereomeric Excess (de)
Evans OxazolidinoneAsymmetric Aldol ReactionPredictable stereochemical outcome>95%
(S)-N-allyl-2-(methoxymethyl)pyrrolidineZwitterionic aza-Claisen RearrangementHigh stereoselectivity for α-fluoroamides99%
Camphor-derived auxiliariesVarious asymmetric transformationsRigid bicyclic structure enhances stereocontrolVaries with reaction

Dynamic Kinetic Resolution and Asymmetric Induction Approaches

Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. youtube.com This approach is particularly suitable for substrates that can be readily racemized.

For a precursor to this compound, such as a racemic secondary alcohol that can be oxidized to the corresponding cinnamic acid, DKR could be a highly efficient method. The process typically involves a dual catalytic system: one catalyst for the enantioselective reaction (e.g., a lipase (B570770) for acylation) and another for the racemization of the unreacted enantiomer (e.g., a ruthenium complex). chemrxiv.org The success of a DKR process hinges on the careful tuning of the rates of resolution and racemization. researchgate.net

Asymmetric induction can also be achieved by employing a chiral reagent in a stoichiometric amount. While generally less atom-economical than catalytic methods, it can be a valuable strategy for specific transformations. For instance, the use of a chiral fluorinating agent could introduce the fluorine atom enantioselectively onto a suitable precursor. nih.gov

Novel Retrosynthetic Disconnections and Forward Synthesis Pathways

Developing innovative retrosynthetic analyses can open up new and more efficient forward synthetic routes to complex molecules like this compound. nih.govresearchgate.net This section explores some non-traditional disconnections and the corresponding synthetic strategies.

Palladium-Catalyzed Carbonylation and Carboxylation Routes

Palladium-catalyzed carbonylation reactions offer a direct method for introducing a carbonyl group into an organic molecule, making them attractive for the synthesis of carboxylic acids and their derivatives. researchgate.netresearchgate.net A potential retrosynthetic disconnection for this compound involves breaking the bond between the aromatic ring and the acrylic acid moiety, leading to a 2-fluoro-5-iodostyrene precursor.

Forward synthesis via carbonylation could involve the palladium-catalyzed reaction of 2-fluoro-5-iodostyrene with carbon monoxide and a suitable nucleophile. While the direct carboxylation of styrenes can be challenging, related alkoxycarbonylation reactions to form esters are well-established. nih.gov Subsequent hydrolysis of the resulting ester would yield the desired cinnamic acid.

A more direct approach would be a carboxylation reaction. Palladium-catalyzed carboxylation of aryl halides with carbon dioxide is a developing field that offers a greener alternative to traditional methods. researchgate.net Applying this methodology to a 1-bromo-2-fluoro-5-iodobenzene precursor, followed by a Heck-type reaction to introduce the acrylate (B77674) moiety, presents another viable synthetic pathway.

The following table illustrates potential palladium-catalyzed reactions for the synthesis of this compound precursors.

ReactionPrecursorKey ReagentsProduct Type
Alkoxycarbonylation2-Fluoro-5-iodostyreneCO, Alcohol, Pd-catalystEster of this compound
Heck Reaction1-Bromo-2-fluoro-5-iodobenzeneAcrylate, Pd-catalyst, BaseEster of this compound
Carboxylation1-Bromo-2-fluoro-5-iodobenzeneCO2, Pd-catalyst, Base2-Fluoro-5-iodobenzoic acid

Multi-Component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. researchgate.net Designing an MCR that directly assembles the this compound scaffold would be a highly convergent and elegant approach.

While a specific MCR for this target is not yet reported, existing MCRs can be adapted. For example, a variation of the Biginelli or Hantzsch reaction could potentially incorporate a 2-fluoro-5-iodobenzaldehyde (B129801) as one of the components. Subsequent modification of the resulting heterocyclic product could then lead to the desired cinnamic acid derivative.

The Passerini and Ugi reactions are other versatile MCRs that could be employed to synthesize more complex structures containing the this compound motif. For instance, using 2-fluoro-5-iodobenzaldehyde, an isocyanide, and a carboxylic acid in a Passerini reaction would yield an α-acyloxy carboxamide, which could be a valuable intermediate for further transformations.

The development of novel MCRs that directly yield functionalized cinnamic acids is an active area of research. Such strategies hold great promise for the rapid and diverse synthesis of analogues of this compound for various applications. researchgate.netnih.gov

Chemoenzymatic Synthesis and Biocatalytic Transformations

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach for producing complex molecules with high selectivity under mild conditions. Biocatalysis, the use of natural catalysts like enzymes, can overcome many challenges associated with conventional chemical methods, such as harsh reaction conditions and the need for toxic reagents. nih.gov

In the context of cinnamic acid derivatives, enzymes like phenylalanine ammonia-lyase (PAL) are pivotal. PAL enzymes catalyze the deamination of phenylalanine to form cinnamic acid in nature. nih.gov Engineered PAL enzymes have been explored for the reverse reaction—the amination of cinnamic acids to produce unnatural amino acids. Research has demonstrated the successful chemoenzymatic synthesis of fluorinated L-α-amino acids starting from fluorinated cinnamic acids. doi.org This process typically involves a cascade of enzymatic reactions. For instance, a two-step cascade could be envisioned for a precursor to this compound, where one enzyme facilitates an initial transformation and a second, such as a PAL mutant, introduces an amino group. doi.org

The general biocatalytic pathway for producing acids like 2,5-furandicarboxylic acid (FDCA) from precursors often involves a series of oxidation steps catalyzed by whole-cell or isolated enzymes. researchgate.net This strategy highlights the potential for developing a biocatalytic route to this compound from a suitable, functionalized benzaldehyde (B42025) precursor. The key advantages of such biocatalytic methods include mild reaction conditions, high selectivity, and reduced environmental impact. nih.gov

Table 1: Potential Enzymes in the Synthesis of Cinnamic Acid Derivatives

Enzyme Class Reaction Type Potential Application for this compound Synthesis Reference
Phenylalanine Ammonia-Lyase (PAL) Amination/Deamination Stereoselective synthesis of amino acid precursors from the cinnamic acid scaffold. nih.govdoi.org
Oxidoreductases Oxidation Oxidation of a corresponding cinnamaldehyde (B126680) or cinnamyl alcohol precursor. researchgate.net

Sustainable and Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pro-metrics.org These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Research has shown the feasibility of conducting organic transformations under solvent-free conditions, which can accelerate reaction rates and simplify product purification. nih.gov For instance, a Perkin-type reaction to synthesize cinnamic acids can be performed by reacting an aromatic aldehyde with an aliphatic carboxylic acid in the presence of boron tribromide without a conventional solvent, albeit at high temperatures. mdpi.com

Alternatively, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of cinnamic acid amides has been successfully demonstrated in water, providing a benign alternative to traditional organic solvents. beilstein-journals.org Developing a synthetic route to this compound in an aqueous medium would significantly improve the environmental profile of the process.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgresearchgate.net Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. acs.org In contrast, substitution reactions, like the Wittig reaction, often have poor atom economy due to the generation of stoichiometric byproducts. wikipedia.org

When designing a synthesis for this compound, maximizing atom economy is a primary goal. For example, the Verley-Doebner modification of the Knoevenagel condensation reacts a benzaldehyde with malonic acid, producing the desired cinnamic acid, water, and carbon dioxide. youtube.com While CO2 is a byproduct, this method is often more atom-economical than routes involving protecting groups or high-mass reagents that are not incorporated into the final structure. The scaling up of such processes is crucial for industrial viability. Process intensification, through methods like continuous flow chemistry, has been shown to enable the production of cinnamic acid derivatives at a 100-gram scale with high yields. beilstein-journals.org

Table 2: Comparison of Atom Economy in Synthetic Reactions

Reaction Type General Transformation Typical Atom Economy Relevance to Synthesis
Addition Reaction (e.g., Diels-Alder) A + B → C 100% Ideal for constructing the carbon skeleton with maximum efficiency. wikipedia.orgacs.org
Substitution Reaction (e.g., Wittig) A + B → C + D Often < 50% Generates stoichiometric high-mass byproducts (e.g., triphenylphosphine (B44618) oxide). wikipedia.org
Elimination Reaction A → B + C < 100% Always produces a byproduct that is "eliminated" from the main molecule. acs.org

Photoredox catalysis and electrosynthesis are modern synthetic tools that leverage light and electricity, respectively, to drive chemical reactions. These methods often proceed under mild conditions and can enable unique transformations.

Visible-light photoredox catalysis has been used for the decarboxylative stereospecific epoxidation of trans-cinnamic acids to form trans-oxiranes. researchgate.netacs.orgnih.gov This demonstrates the ability to functionalize the cinnamic acid core using light as an energy source. Another application involves the oxidative cyclization of cinnamic acid derivatives to coumarins using a photocatalyst. rsc.org These methodologies could potentially be adapted to introduce or modify functional groups in the synthesis of this compound.

Electrosynthesis offers a metal-free and reagent-free way to perform redox reactions. A novel electrochemical three-component reaction has been developed to synthesize alkyl alkenesulfonates from cinnamic acids via a pseudo-Kolbe type decarboxylation. nih.gov Electrosynthesis has also been employed to create vinyl thiocyanates from cinnamic acids in an aqueous solution. acs.org The direct carboxylation of phenylacetylene (B144264) to produce cinnamic acid using electrocatalysis is another example of this powerful technique. academie-sciences.fr These approaches represent a sustainable frontier for synthesizing complex derivatives.

Flow Chemistry and Continuous Synthesis of this compound Analogues

Flow chemistry, or continuous synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability.

The design of a continuous reactor system is critical for optimizing the synthesis of pharmaceutical ingredients. researchgate.net For the synthesis of cinnamic acid analogues, continuous flow mechanochemistry has been used to produce amides and hydrazides, with the capacity to scale up to 100-gram production levels with high yields. nih.govbeilstein-journals.org

A typical continuous flow setup for synthesizing a target molecule like this compound would involve pumping solutions of the starting materials (e.g., 2-fluoro-5-iodobenzaldehyde and a suitable acetate (B1210297) equivalent) through a heated reactor coil. A catalyst could be packed into a solid-phase column within the flow path. The reaction mixture would then flow into a purification module, allowing for the continuous isolation of the pure product. Optimization of such a process involves systematically varying parameters like flow rate, temperature, stoichiometry, and catalyst loading to maximize yield and purity. The ability to precisely control reaction conditions in a flow reactor can lead to higher yields and fewer byproducts compared to batch synthesis. researchgate.net

Integration of In-line Analytics for Reaction Monitoring

The synthesis of this compound and its stereoisomers, typically achieved through palladium-catalyzed cross-coupling reactions such as the Heck reaction, benefits significantly from the implementation of Process Analytical Technology (PAT). The integration of in-line analytical methodologies facilitates real-time monitoring, leading to enhanced process understanding, improved control over reaction parameters, and consistent product quality. Spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for this purpose, offering non-destructive, in-situ analysis of the reaction mixture. americanpharmaceuticalreview.commdpi.com

These technologies allow chemists to track the consumption of reactants and the formation of products and intermediates in real time. perkinelmer.com By monitoring specific vibrational modes of the molecules involved, it is possible to determine reaction kinetics, identify reaction endpoints accurately, and detect the formation of any byproducts or impurities. beilstein-journals.orgnih.gov This level of process insight is crucial for optimizing reaction conditions—such as temperature, catalyst loading, and reaction time—to maximize yield and purity.

For the synthesis of this compound, likely proceeding via the Heck reaction between an acrylic acid derivative and a halogenated benzene (B151609) precursor, in-line monitoring provides critical data on key reaction species. matthey.comorganic-chemistry.org The data generated can be used to create concentration profiles over time, ensuring the reaction proceeds as expected and enabling rapid intervention if deviations occur.

Application of In-line FTIR Spectroscopy

In-line Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a robust method for monitoring the liquid phase of chemical reactions. youtube.com An ATR probe inserted directly into the reactor allows for the continuous collection of infrared spectra. nih.gov For the synthesis of this compound, FTIR is particularly useful for tracking changes in the concentration of functional groups.

Key spectral regions and their corresponding vibrational modes that can be monitored include:

Carbonyl (C=O) Stretch: The carboxylic acid group of both acrylic acid (reactant) and the this compound product exhibit strong C=O stretching vibrations. A shift in the peak position can be observed as the conjugated system of the product is formed, allowing for differentiation between the reactant and product. The typical C=O band for an α,β-unsaturated carboxylic acid like the product appears at a lower wavenumber (around 1680-1700 cm⁻¹) compared to a non-conjugated reactant. researchgate.netdocbrown.info

Carbon-Carbon Double Bond (C=C) Stretch: The disappearance of the C=C stretching band of the acrylic acid reactant and the appearance of the new C=C band of the cinnamic acid product can be monitored. The trans-alkene C=C stretch in the product is typically found around 1630-1640 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: Changes in the substitution pattern of the aromatic ring can be observed in the fingerprint region (below 1500 cm⁻¹) of the IR spectrum.

The table below illustrates hypothetical data that could be generated from in-line FTIR monitoring of a batch synthesis.

Reaction Time (minutes)Reactant A (Aryl Halide) Concentration (Normalized)Product (this compound) Concentration (Normalized)Key Monitored FTIR Band (cm⁻¹)
01.000.001715 (Reactant C=O)
150.780.221690 (Product C=O)
300.520.481690 (Product C=O)
600.150.851690 (Product C=O)
900.020.981690 (Product C=O)
120<0.01>0.991690 (Product C=O)

Application of In-line Raman Spectroscopy

Raman spectroscopy is highly complementary to FTIR, offering distinct advantages for reaction monitoring. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for observing both aromatic and aliphatic C=C bonds. aliyuncs.com A key benefit of Raman spectroscopy is its insensitivity to water, which can be advantageous in aqueous or biphasic reaction systems. aliyuncs.com Furthermore, since reactions can often be monitored through the walls of glass reactors, it minimizes the need for invasive probes. nih.gov

For the synthesis of this compound, Raman spectroscopy can effectively monitor:

C=C Double Bond Vibrations: The vinyl group of the acrylic reactant and the trans-substituted double bond of the cinnamic acid product have strong and distinct Raman signals, typically in the 1600-1650 cm⁻¹ region. beilstein-journals.org

Aromatic Ring Vibrations: The characteristic "ring breathing" modes of the substituted benzene ring provide a clear fingerprint for both the reactant and the product. beilstein-journals.org

Carbon-Halogen Bonds: While challenging, the C-I and C-F bonds have characteristic vibrations at low wavenumbers that could potentially be tracked. The C-Br stretch of a reactant like 2-fluoro-5-iodo-bromobenzene could also be monitored. americanpharmaceuticalreview.com

The following table provides an example of key Raman shifts that would be monitored during the synthesis.

SpeciesMonitored Functional GroupCharacteristic Raman Shift (cm⁻¹)
Aryl Halide ReactantC-Br Stretch~262
Acrylic Acid ReactantC=C Stretch (Vinyl)~1640
This compoundC=C Stretch (trans-Alkene)~1625
This compoundAromatic Ring Mode~1598

By integrating these in-line analytical techniques, a comprehensive understanding of the reaction dynamics is achieved. This data-rich approach enables the development of robust and efficient synthetic processes for this compound and its stereoisomers, aligning with modern principles of quality by design (QbD) in chemical manufacturing. mdpi.com

Mechanistic Organic Chemistry of 2 Fluoro 5 Iodocinnamic Acid Reactions

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations. Its reactivity is modulated by the electronic effects transmitted through the conjugated system from the substituted phenyl ring.

Esterification, Amidation, and Reduction Kinetics and Thermodynamics

The conversion of the carboxylic acid group of 2-Fluoro-5-iodocinnamic acid into esters and amides is fundamental in synthetic chemistry. These reactions typically proceed via nucleophilic acyl substitution. masterorganicchemistry.com

Reduction: Carboxylic acids are generally resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). youtube.com The reduction of this compound to the corresponding primary alcohol, (2E)-3-(2-fluoro-5-iodophenyl)prop-2-en-1-ol, requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, often with tetrahydrofuran (B95107) (THF). youtube.comkhanacademy.orgyoutube.com The mechanism with LiAlH₄ involves initial deprotonation of the acidic proton, followed by coordination of the aluminum to the carbonyl oxygen and subsequent hydride transfers. youtube.comyoutube.com An aldehyde is formed as a transient intermediate, but it is immediately reduced to the primary alcohol. The presence of the halogen substituents is not expected to interfere with this reduction, as LiAlH₄ does not typically reduce aryl halides.

Below is a table summarizing the reactivity for these transformations.

ReactionReagent(s)Product TypeGeneral Reactivity Notes
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC/DMAP) researchgate.netEsterRequires activation. Electron-withdrawing groups on the ring can increase carbonyl electrophilicity.
Amidation Amine, Coupling Agent (e.g., HBTU, PyFluor) rsc.orgnih.govAmideSimilar to esterification; requires activation. A common and crucial reaction in medicinal chemistry. rsc.org
Reduction 1. LiAlH₄, 2. H₃O⁺ youtube.comyoutube.comPrimary AlcoholRequires a strong reducing agent. NaBH₄ is ineffective. youtube.com
Reduction 1. BH₃·THF, 2. H₃O⁺ youtube.comkhanacademy.orgPrimary AlcoholBorane is an effective and often more selective reagent for reducing carboxylic acids. khanacademy.org

Decarboxylation Pathways and Reaction Mechanism Elucidation

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires high temperatures or specific catalytic conditions for cinnamic acids. The stability of the resulting carbanion or the ability to form a cyclic transition state influences the feasibility of the reaction. For this compound, the direct thermal decarboxylation to form 1-fluoro-4-iodostyrene is challenging due to the formation of a high-energy vinylic carbanion intermediate.

Catalytic methods, often employing transition metals like copper or palladium, can facilitate decarboxylation under milder conditions. The mechanism in such cases often involves the formation of an organometallic intermediate. Computational studies on similar molecules, like acetic acid, show that the activation energy for uncatalyzed decarboxylation is very high, underscoring the need for a catalyst. researchgate.net The specific pathway for this compound would likely involve oxidative addition of the C-I bond to a metal center, followed by decarboxylation and reductive elimination, although this is a speculative pathway without specific experimental data.

Acyl Substitution and Activation Strategies

To overcome the relatively low reactivity of the carboxylic acid's hydroxyl group as a leaving group, activation is a key strategy. masterorganicchemistry.com This is a cornerstone of nucleophilic acyl substitution reactions. youtube.com

Activation Strategies:

Acyl Halide Formation: The most common activation method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-Fluoro-5-iodocinnamoyl chloride is highly electrophilic and reacts readily with a wide range of nucleophiles (alcohols, amines, etc.) to form esters and amides. researchgate.net

Acid Anhydride Formation: Reaction with another carboxylic acid derivative, such as an acid chloride, can form a mixed or symmetric anhydride, which is also a highly reactive acylating agent. masterorganicchemistry.com

Active Ester Formation: The use of coupling reagents, as mentioned in section 3.1.1, generates an in-situ activated species, effectively a highly reactive ester, which is then displaced by the nucleophile.

The general hierarchy of reactivity for carboxylic acid derivatives is a guiding principle for these transformations. youtube.com

Carboxylic Acid DerivativeRelative ReactivityLeaving Group
Acyl Chloride HighestCl⁻
Acid Anhydride HighRCOO⁻
Ester ModerateRO⁻
Amide LowR₂N⁻

This table illustrates that converting this compound into its acyl chloride provides a much more reactive intermediate for subsequent substitution reactions. youtube.com

Reactivity of the Carbon-Carbon Double Bond

The alkene moiety in this compound is electron-deficient due to conjugation with both the electron-withdrawing carboxylic acid group and the halogen-substituted phenyl ring. This electronic nature dictates its reactivity in addition and cycloaddition reactions.

Electrophilic Addition Reactions: Regioselectivity and Stereoselectivity

Electrophilic addition is a characteristic reaction of alkenes. libretexts.org In this reaction, an electrophile attacks the pi electrons of the double bond, typically leading to the formation of a carbocation intermediate. libretexts.org

Mechanism and Regioselectivity: For an unsymmetrical alkene like this compound, the addition of an electrophile (e.g., HBr) will proceed via the most stable carbocation intermediate (Markovnikov's rule). The carbocation will form on the carbon atom that is best able to stabilize the positive charge. In this case, the benzylic carbon (the carbon adjacent to the phenyl ring) is significantly stabilized by resonance with the aromatic ring. Therefore, the electrophile (H⁺) will add to the carbon atom adjacent to the carboxyl group, and the nucleophile (Br⁻) will add to the benzylic carbon. The electron-withdrawing nature of the fluoro and iodo substituents on the ring will slightly destabilize this carbocation compared to unsubstituted cinnamic acid, potentially slowing the reaction rate, but the regiochemical outcome is expected to remain the same.

Stereoselectivity: The addition reaction can proceed via syn or anti addition depending on the electrophile and reaction conditions. For example, the addition of halogens like Br₂ typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond.

Cycloaddition Reactions (e.g., Diels-Alder) and Pericyclic Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. iitk.ac.inmasterorganicchemistry.com

Diels-Alder Reactions: In a typical Diels-Alder reaction, this compound would act as the dienophile ("diene-loving" component). masterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The carboxylic acid group directly attached to the double bond makes it an activated dienophile. The additional electron-withdrawing effects of the substituted phenyl ring further enhance its reactivity toward electron-rich dienes (e.g., cyclopentadiene). acs.orgacs.org The reaction is highly stereoselective, with the stereochemistry of the dienophile being retained in the product. iitk.ac.in Furthermore, the reaction often shows a preference for the endo product, an effect explained by secondary orbital interactions in the transition state. acs.org

Photochemical [2+2] Cycloadditions: Cinnamic acids are well-known to undergo [2+2] photodimerization reactions in the solid state, a type of topochemical reaction. wikipedia.org This reaction involves the cycloaddition of the double bonds of two aligned monomer molecules to form a cyclobutane (B1203170) ring. The feasibility and stereochemical outcome of this reaction for this compound would be highly dependent on the crystal packing of the molecules in the solid state. wikipedia.org

Halogen-Specific Reactivity: Fluorine and Iodine Functional Group Transformations

Cross-Coupling Reactions with the Aryl Iodide (Suzuki-Miyaura, Heck, Sonogashira, Stille, Negishi)

The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for the selective functionalization of the 5-position.

Suzuki-Miyaura Coupling: Reaction of this compound with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₃PO₄) would be expected to yield the corresponding 5-aryl or 5-vinyl derivative.

Heck Coupling: The palladium-catalyzed reaction with an alkene would likely result in the formation of a 5-alkenyl-2-fluorocinnamic acid derivative.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI), would provide access to 5-alkynyl-2-fluorocinnamic acids.

Stille Coupling: The reaction with an organostannane reagent in the presence of a palladium catalyst would also selectively functionalize the 5-position.

Negishi Coupling: An organozinc reagent could be used to introduce a variety of alkyl, aryl, or vinyl groups at the 5-position via a palladium- or nickel-catalyzed process.

A representative table of potential cross-coupling partners and products is shown below.

Cross-Coupling Reaction Coupling Partner Potential Product Catalyst System (Example)
Suzuki-MiyauraPhenylboronic acid2-Fluoro-5-phenylcinnamic acidPd(PPh₃)₄, Na₂CO₃
HeckStyrene2-Fluoro-5-styrylcinnamic acidPd(OAc)₂, P(o-tol)₃, Et₃N
SonogashiraPhenylacetylene (B144264)2-Fluoro-5-(phenylethynyl)cinnamic acidPdCl₂(PPh₃)₂, CuI, Et₃N
StilleTributyl(vinyl)stannane2-Fluoro-5-vinylcinnamic acidPd(PPh₃)₄
NegishiPhenylzinc chloride2-Fluoro-5-phenylcinnamic acidPd(dppf)Cl₂

Nucleophilic Aromatic Substitution Adjacent to the Fluorine Atom

The fluorine atom, being the most electronegative halogen, can activate the adjacent carbon atom towards nucleophilic aromatic substitution (SNAAr). However, for SNAAr to occur readily, there typically needs to be a strong electron-withdrawing group positioned ortho or para to the leaving group (in this case, fluorine). The cinnamic acid group is electron-withdrawing, but its effect at the meta position to the fluorine might not be sufficient to facilitate SNAAr under standard conditions. More forcing conditions, such as high temperatures and strong nucleophiles, might be required. The reaction would involve the attack of a nucleophile at the carbon bearing the fluorine, followed by the elimination of the fluoride (B91410) ion.

Halogen-Metal Exchange and Directed Ortho-Metalation Strategies

The carbon-iodine bond is susceptible to halogen-metal exchange, typically with organolithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures. This would generate an aryllithium species at the 5-position, which could then be quenched with various electrophiles to introduce a wide range of functional groups.

Directed ortho-metalation (DoM) is a powerful tool for C-H functionalization. The carboxylic acid group of the cinnamic acid moiety can act as a directing group. Treatment with a strong base like lithium diisopropylamide (LDA) or a Grignard reagent could potentially lead to deprotonation at the C6 position, ortho to the carboxylic acid. The resulting organometallic species could then react with an electrophile. However, the acidity of the carboxylic acid proton itself would need to be considered and likely protected prior to any DoM attempts.

C-H Activation and Functionalization Mediated by Halogen Directing Groups

Modern transition-metal-catalyzed C-H activation reactions often utilize directing groups to achieve site-selectivity. While the carboxylic acid is a common directing group, the halogen atoms themselves can also participate in directing C-H activation. For instance, palladium-catalyzed C-H arylation reactions have been developed where a halogen can direct the functionalization of an adjacent C-H bond. In the case of this compound, a palladium catalyst might coordinate to the iodine atom and facilitate the activation of the C-H bond at the 6-position.

Radical and Photochemical Transformations Involving this compound

The C-I bond is relatively weak and can be cleaved homolytically upon exposure to UV light or radical initiators to form an aryl radical. This radical could then participate in a variety of transformations, such as radical cyclizations (if a suitable radical acceptor is present in the molecule) or intermolecular reactions with radical traps.

Photochemical reactions could also involve the cinnamate (B1238496) double bond. For example, [2+2] cycloadditions upon UV irradiation are a well-known reaction of cinnamic acids, leading to the formation of cyclobutane derivatives (truxillic and truxinic acids). The substitution pattern on the aromatic ring could influence the regiochemistry and stereochemistry of such cycloadditions.

Single Electron Transfer (SET) Mechanisms and Intermediates

There is no available research that discusses the involvement of this compound in Single Electron Transfer (SET) mechanisms. Such a discussion would typically involve the formation and characterization of radical ions and other intermediates, which has not been reported for this compound.

Photocyclization and Photoinduced Rearrangement Reactions

Similarly, the scientific literature lacks specific examples of photocyclization or photoinduced rearrangement reactions involving this compound. While substituted cinnamic acids can undergo cyclization to form coumarins or other cyclic products, and can also be subject to photoinduced rearrangements, these reactions have not been documented for this specific fluoro- and iodo-substituted variant.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 5 Iodocinnamic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and indispensable tool for the analysis of 2-Fluoro-5-iodocinnamic acid within complex matrices, such as in reaction mixtures, biological samples, or environmental extracts. ucl.ac.ukresearchgate.net This hyphenated technique combines the superior separation capabilities of liquid chromatography (LC) with the sensitive and specific detection power of tandem mass spectrometry (MS/MS). ucl.ac.uk

In a typical workflow, the sample mixture is first injected into an LC system, often a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The components of the mixture are separated based on their differential interactions with the stationary phase of the chromatographic column. For this compound, a reverse-phase column (like a C18) would likely be employed, with a mobile phase consisting of a gradient mixture of water (often with a formic acid modifier to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov

Following chromatographic separation, the eluent containing the now-separated this compound enters the mass spectrometer. An ionization source, commonly electrospray ionization (ESI), transfers a charge to the molecule, generating a protonated molecule [M+H]+ or a deprotonated molecule [M-H]-. In the first stage of the tandem mass spectrometer, this parent ion is isolated. It is then subjected to collision-induced dissociation (CID), fragmenting the ion in a predictable manner. The resulting fragment ions are analyzed in the second stage of the mass spectrometer, producing a characteristic fragmentation pattern. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at trace levels. nih.gov The combination of retention time from the LC and the specific parent/fragment ion transitions from the MS/MS provides high confidence in the identification and quantification of the target analyte. nih.gov

Parameter Description Expected Value for this compound
Molecular Formula The elemental composition of the molecule.C₉H₆FIO₂
Monoisotopic Mass The mass of the molecule with the most abundant isotopes.307.94 g/mol
Parent Ion (Negative ESI) The deprotonated molecule observed in the mass spectrometer.m/z 306.93
Key Fragment Ion Resulting from the loss of the carboxyl group (CO₂).m/z 262.94
Key Fragment Ion Resulting from the loss of the entire acrylic acid side chain.m/z 236.91

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for elucidating the molecular structure of this compound. These non-destructive methods probe the vibrational motions of atoms and functional groups within a molecule. researchgate.net Each vibration corresponds to a specific energy level, and transitions between these levels result in the absorption (IR) or scattering (Raman) of light at characteristic frequencies. frontiersin.org The resulting spectrum serves as a unique molecular "fingerprint," allowing for the identification of the compound and providing detailed information about its chemical bonds, functional groups, and the intermolecular forces, such as hydrogen bonding, that govern its structure. researchgate.netdocbrown.info

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Bond Vibrations and Molecular Fingerprinting

FT-IR and Raman spectroscopy are complementary techniques that provide detailed structural information about this compound. frontiersin.org FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which induces changes in the dipole moment of vibrating bonds. researchgate.net In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser), which is dependent on changes in the polarizability of the bonds. frontiersin.org

For this compound, these techniques can unequivocally identify its key functional groups. The carboxylic acid group gives rise to very strong and characteristic vibrations. The O-H stretch appears as a very broad band in the FT-IR spectrum, typically in the 2500-3300 cm⁻¹ region, due to extensive hydrogen bonding in the solid state. The carbonyl (C=O) stretching vibration produces a strong, sharp peak, generally found between 1680 and 1710 cm⁻¹ for dimeric carboxylic acids. scielo.org.mx

The carbon-carbon double bond (C=C) of the acrylic acid chain and the aromatic ring vibrations also produce distinct signals. The alkene C=C stretch is typically observed in the 1620-1640 cm⁻¹ region. researchgate.net The C-F and C-I stretching vibrations are also detectable, though they fall in the lower frequency "fingerprint" region of the spectrum where assignments can be complex. By comparing the experimental spectra with data from similar compounds and with theoretical calculations (e.g., using Density Functional Theory, DFT), a complete assignment of the vibrational modes can be achieved. nih.govnih.gov

Functional Group Vibrational Mode Typical FT-IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500-3300Weak/Not ObservedBroad, Strong (IR)
CarbonylC=O Stretch1680-1710StrongStrong (IR)
AlkeneC=C Stretch1620-1640Very StrongMedium (IR)
Aromatic RingC=C Stretch1450-1600StrongMedium-Strong
Phenyl-HalogenC-F Stretch1100-1250MediumStrong
Phenyl-HalogenC-I Stretch500-600StrongStrong

Terahertz (THz) Spectroscopy for Low-Frequency Vibrations and Lattice Dynamics

Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz, or ~3-333 cm⁻¹), is a powerful technique for investigating low-frequency molecular vibrations and intermolecular interactions. nih.gov These low-energy modes are not accessible by conventional mid-IR spectroscopy but are critical for understanding the collective motions within a crystal lattice, such as phonon modes and the vibrations of hydrogen bonds. nih.gov

For this compound, THz spectroscopy can provide unique insights into its solid-state structure and dynamics. The absorption peaks observed in the THz spectrum correspond to the collective vibrations of molecules held together by weak forces like hydrogen bonds and van der Waals interactions. nih.govresearching.cn These spectral features are highly sensitive to the crystalline arrangement and can be used to distinguish between different polymorphic forms of the compound. sitp.ac.cn By combining experimental THz spectra with theoretical calculations, such as density functional theory (DFT), the specific origins of the absorption peaks can be assigned to particular intermolecular vibrational modes, offering a detailed picture of the lattice dynamics. researching.cn

Sum Frequency Generation (SFG) Spectroscopy for Surface and Interface Analysis

Sum Frequency Generation (SFG) is a nonlinear optical spectroscopic technique that is inherently surface- and interface-specific. aps.org It provides vibrational spectra of molecules exclusively at an interface, such as a solid-air, liquid-air, or solid-liquid interface. This makes it an ideal tool for studying the structure, orientation, and ordering of this compound in thin films, on surfaces, or as part of a Langmuir monolayer at the air-water interface. acs.orgnih.gov

In an SFG experiment, two laser beams—one at a fixed visible frequency (ω_vis_) and one at a tunable infrared frequency (ω_ir_)—are overlapped at the interface of interest. When the IR frequency matches a vibrational mode of the interfacial molecules, a signal is generated at the sum frequency (ω_sfg_ = ω_vis_ + ω_ir_). columbia.edu Because this process is only allowed in a medium that lacks inversion symmetry—a condition that is always met at an interface—the technique provides a vibrational spectrum of only the surface molecules. nih.gov For this compound, SFG could be used to determine the orientation of the phenyl ring and the carboxylic acid group at an interface, and to monitor changes in conformation upon photoirradiation or interaction with other molecules. acs.org

X-ray Diffraction Studies for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. farmaceut.org It is an essential tool for the structural elucidation of this compound, providing precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) involves irradiating a small, high-quality single crystal with a monochromatic X-ray beam. The resulting diffraction pattern of discrete spots is used to solve the crystal structure, yielding a detailed atomic model of the molecule and its arrangement in the unit cell.

X-ray Powder Diffraction (XRPD) is used when single crystals are not available or for the analysis of bulk crystalline material. The sample is a fine powder, which contains a vast number of randomly oriented microcrystals. The diffraction of X-rays from this powder produces a characteristic pattern of concentric rings, which are recorded as a plot of intensity versus diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase and is invaluable for phase identification, quality control, and the study of polymorphism. farmaceut.org

Polymorphism and Cocrystal Formation of this compound

The solid-state structure of a molecule can have a profound impact on its physical properties. This compound, with its rigid backbone and hydrogen-bonding carboxylic acid group, has the potential to exist in multiple solid forms.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.gov Different polymorphs of the same compound can exhibit different melting points, solubilities, and stabilities. The differences in the IR and Raman spectra of polymorphs often reflect variations in their hydrogen-bonding networks. nih.gov XRPD is the primary technique used to identify and distinguish between different polymorphic forms, as each will produce a unique diffraction pattern.

Cocrystal formation is another important aspect of the solid-state chemistry of this molecule. A cocrystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonds. nih.gov this compound could potentially form cocrystals with other molecules (coformers) that have complementary hydrogen-bonding sites. nih.gov This strategy is often used in the pharmaceutical industry to modify the physical properties of an active ingredient. The formation of a new cocrystal phase can be confirmed by XRPD, which will show a diffraction pattern distinct from those of the individual components.

Hydrogen Bonding Networks and Supramolecular Assembly in the Solid State

In the solid state, molecules of this compound are expected to form intricate hydrogen bonding networks, which are fundamental to their supramolecular assembly. The primary hydrogen bond donor is the carboxylic acid group (-COOH), which can engage in strong interactions with neighboring molecules.

Typically, cinnamic acids and their derivatives crystallize in centrosymmetric dimer motifs, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This robust and highly directional interaction often dictates the primary supramolecular synthon in the crystal packing.

The presence of the fluorine and iodine atoms on the phenyl ring introduces the possibility of weaker, yet structurally significant, non-covalent interactions. These include:

Halogen Bonding: The iodine atom, being a soft Lewis acid, can participate in halogen bonds with Lewis basic sites, such as the carbonyl oxygen of a neighboring carboxylic acid group. This interaction, denoted as C-I···O, can play a crucial role in directing the three-dimensional architecture of the crystal lattice.

The interplay of these various hydrogen and halogen bonds leads to the formation of complex supramolecular architectures, such as sheets or chains, which are then packed to form the final crystal lattice. The specific arrangement will be influenced by the steric and electronic effects of the fluoro and iodo substituents.

Table 1: Potential Hydrogen and Halogen Bonding Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Supramolecular Assembly
Hydrogen Bond Carboxylic Acid (O-H)Carbonyl Oxygen (C=O)2.5 - 2.8Formation of centrosymmetric dimers
Halogen Bond Iodine (C-I)Carbonyl Oxygen (C=O)2.9 - 3.5Directional interaction influencing packing
Weak Hydrogen Bond Aromatic/Vinylic C-HCarbonyl Oxygen (C=O)3.0 - 3.5Stabilization of the crystal lattice
Weak Hydrogen Bond Aromatic/Vinylic C-HFluorine (C-F)3.0 - 3.5Further stabilization of the crystal lattice

Note: The distances provided are typical ranges and may vary for the specific compound.

Absolute Configuration Determination and Chiral Recognition in Crystals

While this compound itself is achiral, its derivatives can be made chiral, for instance, by introducing a chiral center in the side chain or by forming a chiral co-crystal. The determination of the absolute configuration of such chiral analogues is crucial for understanding their biological activity and for applications in asymmetric synthesis.

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the anomalous scattering of X-rays by the atoms in the crystal, particularly the heavier iodine atom in this case, the true handedness of the molecule can be established.

Chiral recognition in the solid state refers to the ability of a chiral molecule to preferentially interact with one enantiomer of another chiral compound. In the context of this compound derivatives, this could manifest in several ways:

Conglomerate Formation: The chiral derivative may crystallize as a conglomerate, where each crystal contains only one enantiomer.

Racemic Compound Formation: The two enantiomers may crystallize together in a 1:1 ratio to form a racemic compound.

Preferential Enrichment: During crystallization, one enantiomer may be preferentially incorporated into the growing crystal, leading to an enrichment of the other enantiomer in the solution.

The specific hydrogen bonding and other intermolecular interactions within the crystal lattice govern the chiral recognition process. The subtle differences in the shape and electronic distribution of the enantiomers lead to different packing efficiencies and interaction energies, which can be exploited for chiral resolution.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analogue Characterization

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques used to study chiral molecules. They rely on the differential absorption and refraction, respectively, of left and right circularly polarized light by a chiral substance.

For a chiral analogue of this compound, the CD spectrum would exhibit characteristic positive or negative bands corresponding to the electronic transitions within the molecule. The sign and intensity of these bands are directly related to the absolute configuration of the chiral center(s).

Electronic Transitions: The chromophores in a chiral derivative of this compound, namely the substituted cinnamic acid moiety, will give rise to specific electronic transitions (e.g., π → π* transitions of the aromatic ring and the double bond, and n → π* transition of the carbonyl group).

Cotton Effect: The combination of a CD band and the corresponding anomalous ORD curve in the same spectral region is known as the Cotton effect. The sign of the Cotton effect can often be correlated with the absolute configuration of the molecule using empirical rules, such as the Octant Rule for ketones.

Table 2: Expected Chiroptical Properties of a Chiral Analogue of this compound

Spectroscopic TechniquePrincipleInformation Obtained
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light.Provides information about the absolute configuration and conformation of chiral molecules. The sign of the CD bands is characteristic of a specific enantiomer.
Optical Rotatory Dispersion (ORD) Variation of optical rotation with wavelength.Complements CD data and can be used to determine the absolute configuration. The shape of the ORD curve (Cotton effect) is related to the stereochemistry.

Theoretical and Computational Chemistry Studies of 2 Fluoro 5 Iodocinnamic Acid

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of 2-Fluoro-5-iodocinnamic acid and its analogs. These methods allow for a detailed understanding of the molecule's fundamental characteristics at the atomic level.

Molecular Orbital Analysis (HOMO-LUMO) and Electrostatic Potential Maps

Molecular orbital analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For a related compound, (E)-2-fluoro-N'-(5-fluoro-2-hydroxybenzylidene)-3-phenylacrylohydrazide, which shares a fluorinated phenylacrylic acid moiety, DFT calculations at the B3LYP/6-311++G(d,p) level have been performed. These calculations revealed a HOMO energy of -6.45 eV and a LUMO energy of -1.97 eV, resulting in an energy gap of 4.48 eV. The distribution of these orbitals indicates that the HOMO is primarily located on the phenylacrylohydrazide portion, while the LUMO is spread across the entire molecule.

Table 1: Frontier Molecular Orbital Energies for a Related Hydrazone Derivative

Parameter Energy (eV)
HOMO -6.45
LUMO -1.97

Reaction Pathway Energetics, Transition State Characterization, and Reaction Mechanisms

Computational methods are invaluable for mapping out potential reaction pathways and understanding the energetics involved. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility of a reaction and elucidate its mechanism.

For instance, in the study of chalcones, which are structurally related to cinnamic acids, DFT calculations have been used to investigate their synthesis and reactivity. These studies often involve locating the transition state structures for key reaction steps, such as the Claisen-Schmidt condensation, and calculating the activation energy barriers. This information is critical for optimizing reaction conditions to improve yields and selectivity. While specific studies on the reaction pathways of this compound are limited, the established methodologies are directly applicable.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), and electronic absorption spectra (UV-Vis). These theoretical predictions are often used to assign experimental spectra and gain a more profound understanding of the molecule's vibrational modes and electronic transitions.

In a study on a similar molecule, (E)-3-(4-chlorophenyl)-2-phenylacrylonitrile, DFT calculations at the B3LYP/6-311++G(d,p) level were employed to compute the vibrational frequencies. The calculated frequencies showed good agreement with the experimental FT-IR and FT-Raman spectra after applying a scaling factor, validating the accuracy of the computational model. The potential energy distribution (PED) analysis was also performed to provide a detailed assignment of the vibrational modes. Similar computational approaches would be expected to yield reliable predictions for the spectroscopic properties of this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the influence of the surrounding environment.

Explicit and Implicit Solvent Models for Environmental Influence on Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can incorporate solvent effects using either explicit models, where individual solvent molecules are included in the simulation, or implicit models, which represent the solvent as a continuous medium.

While specific MD simulation data for this compound is not extensively published, the methodologies are well-established. For similar molecules, MD simulations have been used to explore the conformational landscape in different solvents, revealing the preferred conformations and the energetic barriers between them. This information is crucial for understanding how the molecule behaves in a biological environment.

Free Energy Calculations for Ligand Binding and Molecular Recognition

A key application of MD simulations in drug discovery and materials science is the calculation of binding free energies between a ligand and its receptor. These calculations can predict the strength of binding and provide insights into the molecular recognition process.

Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate binding free energies from MD simulation trajectories. These methods have been successfully applied to various systems, including inhibitors binding to enzymes. For this compound, these computational approaches could be employed to screen its potential as an inhibitor for various biological targets, guiding the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are instrumental in predicting the activity of new derivatives of this compound, helping to prioritize which compounds to synthesize and test.

Descriptor Generation and Selection for Predictive Models

The foundation of any robust QSAR/QSPR model lies in the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For derivatives of this compound, a wide array of descriptors can be generated using specialized software. nih.gov These descriptors fall into several categories:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), molar refractivity, and polar surface area. nih.gov

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide insights into the electronic properties of the molecule, such as orbital energies (HOMO, LUMO) and atomic charges. nih.govmdpi.com

Once a large pool of descriptors is generated, a crucial step is to select the most relevant ones for building the predictive model. This is often achieved using statistical techniques like genetic function approximation (GFA) or genetic partial least squares (G/PLS) to identify the descriptors that have the strongest correlation with the biological activity or property of interest. nih.gov

Table 1: Examples of Molecular Descriptors for QSAR/QSPR Analysis of this compound Derivatives

Descriptor CategoryDescriptor ExampleDescription
Constitutional Molecular WeightThe sum of the atomic weights of all atoms in the molecule.
Number of Rotatable BondsThe number of bonds that allow free rotation around them.
Topological Wiener IndexA distance-based index that reflects the branching of the molecule.
Balaban J IndexA topological index that considers the size and connectivity of the molecule.
Physicochemical LogPThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.
Polar Surface Area (PSA)The surface area of all polar atoms in a molecule, related to membrane permeability.
Quantum Chemical HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to electron-donating ability.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.

Statistical Validation and Applicability Domain Assessment of QSAR/QSPR Models

A predictive model is only useful if it is statistically robust and its limitations are well-defined. Therefore, rigorous validation is essential. mdpi.com This involves both internal and external validation techniques.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency and predictive power of the model on the training set of compounds. youtube.com

External Validation: The model's ability to predict the activity of new, unseen compounds is evaluated using an external test set. The predictive squared correlation coefficient (R²pred) is a common metric for this. youtube.commdpi.com

Furthermore, defining the Applicability Domain (AD) of a QSAR/QSPR model is a critical step mandated by organizations like the Organisation for Economic Co-operation and Development (OECD). nih.govspringernature.com The AD defines the chemical space in which the model can make reliable predictions. scispace.comtum.de This is important because QSAR models are generally good at interpolating within the domain of known data but may fail when extrapolating to compounds that are structurally very different from the training set. variational.ai

Table 2: Statistical Parameters for a Hypothetical QSAR Model of this compound Derivatives

ParameterValueDescription
R² (Coefficient of Determination) 0.85A measure of the goodness-of-fit of the model to the training data. mdpi.com
q² (Cross-validated R²) 0.72An indicator of the model's internal predictive ability. youtube.com
R²pred (Predictive R² for external set) 0.68A measure of the model's predictive power for new compounds.
RMSE (Root Mean Square Error) 0.25The standard deviation of the prediction errors.

Cheminformatics and Virtual Screening Applications for Analogues and Libraries

Cheminformatics and virtual screening are powerful computational tools used to explore large chemical databases and identify promising new drug candidates. researchgate.net For this compound, these techniques can be used to discover novel analogues with improved biological activity.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based. nih.govyoutube.com

Ligand-Based Virtual Screening (LBVS): This approach is used when the three-dimensional structure of the biological target is unknown, but a set of active molecules has been identified. researchgate.net LBVS methods search for new molecules that are similar to the known active compounds, based on the principle that structurally similar molecules are likely to have similar biological activities. eurekaselect.com Techniques used in LBVS include similarity searching based on 2D fingerprints and 3D shape, as well as pharmacophore modeling. mdpi.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be employed. tandfonline.comnih.gov This method involves docking a library of small molecules into the binding site of the target protein and scoring their potential binding affinity. nih.gov This allows for the identification of compounds that are predicted to bind strongly to the target. nih.gov

Scaffold Hopping and Lead Optimization Computational Strategies

Once initial "hit" compounds are identified, the process of lead optimization begins, with the goal of improving their potency, selectivity, and pharmacokinetic properties. coleparmer.fr Computational strategies play a vital role in this phase. nih.govucl.ac.uk

Lead optimization involves making iterative modifications to a lead compound to enhance its drug-like properties. preprints.org Computational tools can guide this process by predicting the effects of chemical modifications on factors such as binding affinity, solubility, and metabolic stability. acs.org This in silico approach allows for the prioritization of the most promising modifications for synthesis, thereby saving time and resources in the drug discovery pipeline.

2 Fluoro 5 Iodocinnamic Acid As a Precursor in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Compounds Incorporating the Cinnamic Acid Scaffold

The cinnamic acid framework is a versatile starting point for the synthesis of a wide array of heterocyclic compounds. nih.gov The presence of the fluoro and iodo substituents on the phenyl ring of 2-fluoro-5-iodocinnamic acid provides additional handles for complex cyclization strategies, allowing for the creation of novel analogues of important heterocyclic systems.

Lactam and Lactone Formation from Derivatives for Ring System Construction

Lactones (cyclic esters) and lactams (cyclic amides) are prevalent motifs in numerous biologically active natural products and pharmaceutical agents. rsc.orgnih.gov The synthesis of these rings often involves the intramolecular cyclization of a precursor containing both a carboxylic acid (or its derivative) and a nucleophilic group (a hydroxyl or amino group). Derivatives of this compound are well-suited for such transformations.

One common strategy involves the reduction of the cinnamic double bond and subsequent introduction of a nucleophile at a strategic position. For instance, stereoselective dihydroxylation or amino-hydroxylation of the alkene can furnish precursors for γ-lactone or γ-lactam formation, respectively. The electron-withdrawing nature of the 2-fluoro substituent can influence the reactivity of the alkene, while the 5-iodo group remains available for subsequent cross-coupling reactions after the heterocyclic core has been formed.

Alternatively, modern synthetic methods, such as transition-metal-catalyzed C-H bond functionalization, can be envisioned to form these ring systems. rsc.org A palladium catalyst, for example, could facilitate an intramolecular C-H activation at the ortho-position to the carboxylic acid, leading to lactone formation.

Table 1: Potential Lactone/Lactam Synthesis from this compound Derivatives

Precursor Derivative Reaction Type Resulting Heterocycle Key Features
2-Fluoro-5-iodo-dihydrocinnamic acid with γ-hydroxyl group Intramolecular Esterification (Lactonization) γ-Butyrolactone derivative Halogenated phenyl substituent for further modification
2-Fluoro-5-iodo-dihydrocinnamic acid with γ-amino group Intramolecular Amidation (Lactamization) γ-Butyrolactam (Pyrrolidin-2-one) derivative N-H or N-R functionality for diversification
This compound Oxidative Lactonization of a derived diol Dihydrofuranone derivative Utilizes the alkene for functionalization

Pyrrole (B145914), Pyridine (B92270), Quinoline (B57606), and Benzofuran (B130515) Analogues Synthesis

The this compound backbone is an excellent platform for building more complex aromatic heterocycles like pyrroles, pyridines, quinolines, and benzofurans. nih.govnih.gov The iodine atom is particularly useful, serving as a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Benzofuran Synthesis: The synthesis of benzofuran derivatives can be readily achieved through an intramolecular cyclization. nih.gov For example, a Sonogashira coupling between this compound and a terminal alkyne, followed by an intramolecular cyclization of the resulting phenol (B47542) (formed via demethylation of a methoxy (B1213986) precursor), is a well-established route. nih.gov The 2-fluoro substituent would remain on the resulting benzofuran-quinoline hybrid, potentially enhancing its biological properties.

Quinoline Synthesis: Quinolines can be assembled via various methods, including the Friedländer annulation or Gould-Jacobs reaction. A plausible route starting from a derivative of this compound would involve its conversion into an appropriate β-keto ester. This intermediate could then be condensed with an aniline (B41778) derivative. The iodo-substituent offers a site for later-stage functionalization, allowing for the synthesis of a library of quinoline analogues.

Pyrrole and Pyridine Synthesis: While less direct, the functional groups of this compound can be elaborated into precursors for pyrrole and pyridine synthesis. For instance, the carboxylic acid can be converted to an amide, and the alkene can undergo transformations to install the necessary functionalities for a Paal-Knorr pyrrole synthesis or a Hantzsch-type pyridine synthesis.

Spirocyclic and Fused-Ring System Construction

The construction of spirocyclic and fused-ring systems represents a significant challenge in organic synthesis, yielding complex three-dimensional structures. researchgate.netyoutube.comwikipedia.org The multiple reactive sites on this compound can be exploited to initiate cascade reactions leading to such systems.

A potential strategy for forming a fused-ring system involves an intramolecular Heck reaction. Following conversion of the carboxylic acid to an ester or amide bearing a suitably positioned alkene, the iodine atom can serve as the trigger for a palladium-catalyzed cyclization, fusing a new ring onto the phenyl core.

Spirocycle synthesis could be approached through a rearrangement reaction or a radical cascade process. researchgate.net For example, the iodine atom could be used to generate an aryl radical, which could then add intramolecularly to a tethered cycloalkanone derivative, ultimately forming a spirocyclic indolin-2-one scaffold after trapping and cyclization. researchgate.net

Preparation of Organometallic Complexes and Catalysts

The carboxylic acid moiety of this compound makes it an excellent candidate for use as a ligand in organometallic chemistry. The resulting metal complexes can have interesting structural properties and potential applications in catalysis.

Metal-Organic Framework (MOF) Synthesis Using Cinnamate (B1238496) Ligands

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov The properties of a MOF, such as pore size, stability, and functionality, are directly dictated by the choice of the metal and the organic linker. researchgate.netrsc.org Carboxylate-containing molecules like cinnamic acid are frequently used as ligands. acs.org

This compound, acting as a "cinnamate" ligand, can be used to construct novel MOFs. The dicarboxylate, formed under typical solvothermal synthesis conditions, can bridge metal centers (e.g., Zn²⁺, Cu²⁺, Sr²⁺) to form extended 1D, 2D, or 3D frameworks. researchgate.netrsc.org The presence of the fluorine and iodine atoms on the ligand would project into the pores of the MOF, introducing specific functionalities. The fluorine could enhance framework stability and alter gas sorption properties through specific interactions, while the accessible iodine atom could serve as a post-synthetic modification site for anchoring catalysts or other functional molecules.

Table 2: Potential MOFs Incorporating 2-Fluoro-5-iodocinnamate Ligands

Metal Node Ligand Potential Framework Features Potential Applications
Zn₄O cluster 2-Fluoro-5-iodocinnamate 3D porous network Gas storage, separation, catalysis
Cu₂(CO₂)₄ paddlewheel 2-Fluoro-5-iodocinnamate 2D layers or 3D interpenetrated structures Sensing, catalysis
Sr²⁺ 2-Fluoro-5-iodocinnamate Cage-like 3D framework rsc.org Gas separation, enhanced stability

Catalytic Applications of this compound Derived Ligands in Asymmetric Synthesis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a critical technology in the pharmaceutical and fine chemical industries. nih.gov Chiral ligands, which coordinate to a metal center to create a chiral catalytic environment, are the key to this process.

Ligands derived from this compound hold potential for applications in asymmetric synthesis. For instance, a quinoline heterocycle synthesized from this precursor, as described in section 6.1.2, could be further elaborated into a chiral ligand. Quinoline-based ligands, such as Schiff bases or oxazolines, are known to be effective in a variety of asymmetric transformations, including C-C bond formations and cycloadditions. dntb.gov.ua The fluoro and iodo groups on the ligand backbone could serve to fine-tune the electronic and steric properties of the resulting metal catalyst, potentially leading to improved enantioselectivity and reactivity in catalytic processes. nih.gov

Hybrid Organic-Inorganic Materials Development

The development of hybrid organic-inorganic materials is a rapidly advancing field, aiming to combine the distinct properties of organic and inorganic components into a single composite material with synergistic or novel functionalities. This compound serves as an exemplary organic building block for such materials. The carboxylic acid group provides a reactive handle for forming strong covalent or ionic bonds with inorganic components, such as metal oxides or silica (B1680970).

For instance, following the principles of using organic linkers in metal-organic frameworks (MOFs) or for the surface functionalization of nanoparticles, the carboxylate of this compound can coordinate to metal centers or be grafted onto the surface of inorganic materials through techniques like sol-gel processing. The presence of the fluorine and iodine atoms is particularly noteworthy. The high electronegativity and small size of the fluorine atom can enhance the thermal stability and modify the electronic properties of the resulting hybrid material. The bulky and polarizable iodine atom can significantly increase the refractive index and density of the material, and also provides a potential site for further chemical transformations.

Research into organic-inorganic hybrid fluoroiodate crystals has demonstrated that the incorporation of fluorine and iodine can lead to materials with interesting optical properties, such as large birefringence. rsc.org While direct studies on this compound in this specific context are emerging, the principles from related systems, such as the use of caffeic acid (a hydroxycinnamic acid) in silica hybrids, suggest its potential. mdpi.com The integration of this compound could lead to hybrid materials with tailored optical, electronic, and physical properties for applications in catalysis, sensing, and advanced optics.

Precursor for Radiolabeled Probes and Imaging Agents for Research Applications

The presence of both fluorine and iodine atoms makes this compound an ideal precursor for the synthesis of radiolabeled probes for nuclear imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These non-invasive imaging modalities are crucial tools in biomedical research and clinical diagnostics.

Synthesis of Fluorine-18 Radiolabeled Derivatives for Positron Emission Tomography (PET) Research

Fluorine-18 is a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, making it well-suited for PET imaging. nih.gov The synthesis of 18F-labeled radiopharmaceuticals is a cornerstone of modern medical imaging. openmedscience.com While direct 18F-labeling of this compound has not been extensively reported, established radiolabeling strategies can be applied. One plausible approach involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [18F]fluoride. For instance, a precursor where the fluorine atom is replaced by a nitro group or a trimethylammonium group could undergo aromatic nucleophilic substitution with K[18F]F. nih.gov The synthesis of [18F]FDG, a widely used PET tracer, relies on such nucleophilic substitution reactions. openmedscience.com The development of automated synthesis modules has greatly improved the efficiency and safety of producing 18F-labeled compounds. openmedscience.com

Synthesis of Iodine-123 and Iodine-125 Radiolabeled Analogues for Single-Photon Emission Computed Tomography (SPECT) Research

Iodine-123 and Iodine-125 are gamma-emitting isotopes used in SPECT imaging. eurekaselect.com Radioiodination of aromatic compounds is a well-established practice in radiopharmaceutical chemistry. The 5-iodo position on the cinnamic acid ring is a prime site for the introduction of these radioisotopes.

Standard radioiodination methods that could be applied to a precursor of this compound (e.g., a non-iodinated or bromo-substituted version) include electrophilic substitution using a radioiodide source (like Na[123I]I) and an oxidizing agent. Another powerful method is halodestannylation, where an organotin precursor (e.g., a tributyltin derivative at the 5-position) reacts with radioiodide to yield the desired radiolabeled product with high specificity. eurekaselect.com Such methods have been successfully used to produce various radioiodinated SPECT imaging agents. nih.gov

Mechanism-Based Radiolabeling Strategies for Biochemical Pathway Probing

Beyond simple imaging, radiolabeled derivatives of this compound could be designed as mechanism-based probes to study biochemical pathways. The cinnamic acid scaffold is a substructure in various biologically active molecules. By incorporating a radionuclide, researchers could potentially track the uptake, distribution, and metabolism of these compounds in vivo. For example, if a particular enzyme recognizes the cinnamic acid moiety, a radiolabeled version could be used to quantify the enzyme's activity or distribution in living systems. The choice of radionuclide (18F, 123I, or 125I) would depend on the specific research question, with the shorter half-life of 18F being suitable for dynamic studies and the longer half-lives of the iodine isotopes allowing for longer-term observation.

Integration into Materials Science and Polymer Chemistry

In the realm of materials science, this compound is a highly promising monomer for the synthesis of advanced polymers with unique properties. The combination of its polymerizable alkene bond and the specific halogen substituents allows for the creation of "smart" materials that can respond to external stimuli.

Monomer in Smart Polymer Synthesis (e.g., Photo-crosslinkable, stimuli-responsive polymers)

The cinnamate group is well-known for its ability to undergo [2+2] photocycloaddition upon exposure to UV light. rsc.org This reaction allows for the crosslinking of polymer chains, transforming a soluble polymer into an insoluble network. This property is the basis for creating photoresists and other photopatternable materials. By incorporating this compound as a monomer into a polymer backbone, materials that are photo-crosslinkable can be readily synthesized. researchgate.netresearchgate.net

The presence of the fluoro- and iodo-substituents is expected to significantly influence the properties of the resulting polymers. Fluorination of polymers is known to enhance thermal stability, chemical resistance, and hydrophobicity. umn.edu The incorporation of iodine can increase the refractive index and also provides a site for further post-polymerization modification due to the relatively weaker carbon-iodine bond. acs.org

Furthermore, polymers containing cinnamaldehyde (B126680) moieties, which are structurally related to cinnamic acid, have been shown to exhibit stimuli-responsive behavior, such as pH-sensitivity. nih.gov This suggests that polymers derived from this compound could also be designed to be responsive to various stimuli, including light, pH, and potentially even specific enzymes, making them attractive for applications in drug delivery, sensors, and regenerative medicine. nih.gov

Photo-responsive Materials and Molecular Switches Development

The cinnamic acid moiety within this compound is known to undergo [2+2] cycloaddition upon exposure to ultraviolet (UV) light, leading to the formation of a cyclobutane (B1203170) ring. This reversible photodimerization is the fundamental mechanism behind its application in photo-responsive materials and molecular switches. The presence of halogen substituents, specifically fluorine and iodine, on the phenyl ring is anticipated to significantly modulate this photoreactivity.

The kinetics of the photodimerization of various halogenated derivatives of trans-cinnamic acid have been investigated, revealing that the nature and position of the halogen atom can influence the reaction rate and yield. For instance, studies on β-halogeno-derivatives of trans-cinnamic acid have shown that the reaction does not always proceed to 100% completion, which is attributed to the formation of isolated, non-reactive monomers within the crystal lattice. researchgate.net The differing electronegativity and size of fluorine and iodine in this compound are expected to create unique solid-state packing arrangements, thereby influencing the efficiency of the photodimerization reaction. This tailored photoreactivity is crucial for creating materials with controlled responses to light.

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light. The photodimerization of this compound can be exploited to create such systems. The open-chain form (the cinnamic acid derivative) and the closed-ring form (the cyclobutane dimer) would possess distinct structural and electronic properties, leading to changes in, for example, absorption and fluorescence. Spiropyran derivatives are a well-known class of molecular switches that exhibit photochromism. rsc.org By incorporating this compound or its derivatives into larger molecular architectures, it is possible to design novel photo-switchable systems. The heavy iodine atom could also facilitate intersystem crossing, potentially influencing the photochemical pathways and the lifetimes of the excited states, which is a critical parameter for molecular switches.

FeatureDescriptionPotential Influence of this compound
Photo-responsive Mechanism Reversible [2+2] photocycloaddition of the cinnamic acid moiety.The fluoro and iodo substituents are expected to modify the electronic properties and crystal packing, thus influencing the reaction kinetics and quantum yield.
Molecular Switching Reversible transformation between two isomers (open and closed form) with different properties upon light irradiation.The distinct electronic nature of the two halogen atoms can be exploited to fine-tune the switching behavior, potentially leading to multi-state switches.
Tunability The properties of the material can be tuned by modifying the chemical structure of the precursor.The presence of both fluorine and iodine offers multiple sites for further chemical modification, allowing for a high degree of tunability of the final material's properties.

Liquid Crystalline Materials and Optoelectronic Applications

The rigid, rod-like structure of the cinnamic acid core, combined with the presence of polar halogen substituents, makes this compound a compelling candidate for the synthesis of liquid crystalline materials. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals, and they are the foundational technology for modern displays.

The introduction of a lateral fluorine atom into a liquid crystal's molecular structure is a known strategy to modify its mesomorphic behavior, often leading to the emergence of smectic phases. mdpi.com Fluorine's high electronegativity and small size can induce significant changes in the dielectric anisotropy of the material, a key parameter for display applications. beilstein-journals.orgresearchgate.netrsc.orgnih.gov Specifically, lateral fluorination can lead to materials with negative dielectric anisotropy, which is essential for vertically aligned (VA) liquid crystal displays (LCDs). nih.gov

In a homologous series of laterally fluorinated unsymmetric liquid crystalline materials based on a cinnamate moiety, it was observed that the presence of a lateral fluorine atom induced a smectic A (SmA) phase. mdpi.com The thermal stability of this smectic phase was found to increase with the length of the terminal alkoxy chain. mdpi.com Based on these findings, it can be anticipated that polymers or mesogens derived from this compound would exhibit rich liquid crystalline behavior. The interplay between the laterally positioned fluorine atom and the larger, more polarizable iodine atom could lead to novel mesophases and unique electro-optical properties.

The combination of photo-responsiveness and liquid crystallinity in a single material is particularly exciting for the development of advanced optoelectronic devices. For example, a liquid crystal material that can have its phase behavior or alignment altered by light could be used in applications such as optical data storage, smart windows, and light-driven actuators. The photodimerization of the cinnamic acid unit within a liquid crystalline matrix could be used to "freeze" a particular liquid crystalline phase or to create patterned structures with different optical properties.

PropertyInfluence of Fluorine SubstitutionPotential Impact of this compound
Mesophase Behavior Can induce smectic phases and lower melting points. mdpi.comresearchgate.netThe combination of fluoro and iodo substituents may lead to the formation of novel and complex mesophases.
Dielectric Anisotropy (Δε) Lateral fluorine often leads to negative Δε, crucial for VA-LCDs. beilstein-journals.orgnih.govThe molecule could be a building block for high-performance liquid crystals with tailored dielectric properties.
Optoelectronic Applications Enables the development of advanced displays and photonic devices.The dual functionality (photo-responsive and liquid crystalline) could enable novel devices that are controlled by both electric fields and light.

Mechanistic Biochemical and Molecular Interactions of 2 Fluoro 5 Iodocinnamic Acid Derivatives in Vitro Focus

Enzyme Inhibition and Activation Studies in Cell-Free Systems

The introduction of electron-withdrawing fluorine and iodine atoms to the cinnamic acid scaffold suggests that derivatives of 2-Fluoro-5-iodocinnamic acid could be potent modulators of enzyme activity. The electronic properties of these halogens can influence the molecule's interaction with enzyme active sites.

Detailed Kinetic Analysis of Enzyme-Substrate/Inhibitor Interactions

To characterize the inhibitory potential of this compound derivatives, a detailed kinetic analysis is paramount. This would involve determining key parameters that quantify the inhibitor's potency and mechanism of action.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is a primary measure of an inhibitor's effectiveness. It represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%. This value is typically determined by assaying the enzyme's activity across a range of inhibitor concentrations.

Determination of Ki and Km: The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate. The inhibition constant (Ki) quantifies how tightly an inhibitor binds to an enzyme. A lower Ki value signifies a more potent inhibitor. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated by analyzing how the inhibitor affects Km and Vmax.

A hypothetical data table for a derivative of this compound might look as follows:

Enzyme TargetInhibitor (Derivative)IC50 (µM)Ki (µM)Mode of Inhibition
Hypothetical Kinase 1Derivative A5.22.1Competitive
Hypothetical Protease 1Derivative A12.88.5Non-competitive

Specificity and Selectivity Profiling Against Enzyme Families

To be a viable therapeutic agent, an inhibitor should ideally be selective for its target enzyme to minimize off-target effects. Therefore, profiling the inhibitory activity of this compound derivatives against a panel of enzymes from different families is a critical step.

Kinases: These enzymes are frequently targeted in cancer therapy. The large, flexible ATP-binding pocket of many kinases can accommodate a variety of inhibitor scaffolds.

Proteases: These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as cancer and viral infections.

Esterases: These enzymes are important for the metabolism of many drugs.

A selectivity profile could be presented in a table comparing the IC50 values across different enzymes.

Allosteric Modulation and Orthosteric Binding Site Characterization

Enzyme inhibitors can act through two primary mechanisms: orthosteric inhibition, where the inhibitor binds to the active site and directly competes with the substrate, or allosteric modulation, where the inhibitor binds to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity.

Distinguishing between these mechanisms can be achieved through kinetic studies. For instance, a competitive mode of inhibition is indicative of orthosteric binding. Biophysical techniques such as X-ray crystallography or NMR spectroscopy can provide direct evidence of the binding site and the nature of the interaction.

Receptor Binding Affinity and Selectivity Profiling in Isolated Receptor Systems

Beyond enzymes, derivatives of this compound could also interact with various cell surface or intracellular receptors.

Competitive Binding Assays and Radioligand Displacement Studies

Competitive binding assays are a standard method to determine the affinity of a test compound for a receptor. These assays involve incubating the receptor with a labeled ligand (radioligand) that has a known high affinity for the receptor, in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the test compound for the receptor.

A hypothetical outcome of such a study for a this compound derivative could be:

Receptor TargetRadioligandTest Compound (Derivative)Ki (nM)
Hypothetical Receptor X[3H]-Ligand YDerivative B50

Characterization of Receptor Subtype Specificity and Ligand Efficiency

Many receptors exist as multiple subtypes, and selective modulation of a specific subtype is often desirable to achieve a targeted therapeutic effect. Therefore, it is crucial to assess the binding affinity of this compound derivatives against a panel of related receptor subtypes.

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target relative to its size. It is calculated as the binding energy per non-hydrogen atom. A higher ligand efficiency indicates a more optimal interaction between the compound and its target. This metric is particularly useful in the early stages of drug discovery for prioritizing compounds for further optimization.

Protein-Ligand Interaction Analysis Using Biophysical Techniques

To understand the mechanism of action of a compound like this compound, it is crucial to analyze its direct interaction with a purified protein target. A suite of biophysical techniques can provide high-resolution data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real time. It measures changes in the refractive index on a sensor chip's surface as a ligand binds to an immobilized target. This allows for the precise calculation of the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ). The residence time of a drug on its target, derived from the dissociation rate, often correlates well with clinical efficacy.

A hypothetical SPR experiment to study the interaction of this compound with a target protein would involve:

Covalently immobilizing the purified target protein onto the surface of an SPR sensor chip.

Injecting a series of known concentrations of this compound across the surface.

Monitoring the binding and dissociation in real time to generate sensorgrams.

Fitting the sensorgram data to a kinetic model to determine the kₐ, kₑ, and Kₑ values, which quantify the binding kinetics and affinity.

Below is a hypothetical data table illustrating the kind of results an SPR experiment could yield for a series of cinnamic acid derivatives.

Compoundkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₑ (nM)
Derivative A 1.5 x 10⁵3.0 x 10⁻⁴2.0
Derivative B 2.0 x 10⁴5.0 x 10⁻³250
This compound Hypothetical ValueHypothetical ValueHypothetical Value
Derivative C 8.0 x 10⁵1.2 x 10⁻⁴0.15

This table contains hypothetical data for illustrative purposes.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters of Binding (ΔH, ΔS, ΔG)

Isothermal Titration Calorimetry (ITC) is a powerful technique that measures the heat released or absorbed during a binding event. It is the only method that can determine all the thermodynamic parameters of an interaction in a single experiment: the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. From these, the Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the binding event.

In a hypothetical ITC experiment, this compound would be placed in a syringe and titrated in small, precise amounts into a sample cell containing the purified target protein. The instrument measures the minute temperature changes that occur with each injection. The resulting data would reveal the thermodynamic forces driving the binding, such as whether it is enthalpically (driven by hydrogen bonds and van der Waals forces) or entropically (driven by hydrophobic interactions and conformational changes) favored.

A hypothetical data table summarizing ITC results might look as follows:

LigandKₐ (M⁻¹)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Derivative X 5.0 x 10⁶1.05-8.50.4-9.1
This compound Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Derivative Y 1.2 x 10⁷0.98-4.2-5.5-9.7

This table contains hypothetical data for illustrative purposes.

MicroScale Thermophoresis (MST) and Fluorescence Polarization for Binding Assessment

MicroScale Thermophoresis (MST) and Fluorescence Polarization (FP) are two other sensitive techniques for quantifying molecular interactions in solution.

MicroScale Thermophoresis (MST) measures the movement of molecules along a microscopic temperature gradient, a property known as thermophoresis. This movement is sensitive to changes in the molecule's size, charge, and hydration shell, which are altered upon ligand binding. In a typical MST experiment, one of the binding partners (usually the protein) is fluorescently labeled. The binding affinity (Kₑ) is determined by measuring the change in thermophoretic movement as the concentration of the unlabeled ligand (e.g., this compound) is varied.

Fluorescence Polarization (FP) is a solution-based method that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner. A small, fluorescently labeled molecule (a "tracer") tumbles rapidly in solution, leading to low polarization of emitted light. When it binds to a large protein, its rotation slows dramatically, and the emitted light becomes more polarized. In a competitive FP assay, this compound would compete with a known fluorescent tracer for binding to the target protein. A decrease in fluorescence polarization would indicate that the compound is displacing the tracer, allowing for the calculation of its binding affinity.

X-ray Crystallography and Cryo-EM for Co-crystal Structure Elucidation of Protein-Ligand Complexes

X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the premier techniques for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.

X-ray Crystallography requires growing a high-quality crystal of the protein in complex with the ligand. This crystal is then exposed to a high-intensity X-ray beam, producing a diffraction pattern that can be used to calculate an electron density map and build an atomic model of the complex. For this compound, obtaining a co-crystal structure with its target protein would reveal the precise binding orientation, the key amino acid residues involved in the interaction, and the specific hydrogen bonds or hydrophobic contacts that stabilize the complex. This structural information is invaluable for structure-based drug design.

Cryo-Electron Microscopy (Cryo-EM) is an alternative that has become particularly powerful for large protein complexes or those that are difficult to crystallize. Samples are flash-frozen in a thin layer of vitrified ice, and thousands of images of individual particles are averaged to reconstruct a high-resolution 3D model. If this compound were to bind to a large, multi-domain protein, Cryo-EM could be the method of choice to elucidate the structure of the resulting complex.

Cell-Free System Studies and Membrane Permeability Assays (In Vitro)

Cell-Free System Studies involve the use of cell extracts containing the necessary machinery for transcription and translation to produce a target protein. This approach avoids the complexities of cellular environments and is useful for studying proteins that might be toxic to live cells. The purified protein can then be used in the biophysical assays described above (SPR, ITC, etc.) to characterize its interaction with this compound.

Membrane Permeability Assays are critical for predicting a drug's ability to be absorbed into the body. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive membrane transport. In this assay, a filter plate is coated with an artificial lipid membrane, separating a donor compartment (containing the compound) from an acceptor compartment. To assess the permeability of this compound, it would be added to the donor well, and after an incubation period, the concentration in the acceptor well would be measured. This provides an effective permeability (Pe) value, which helps to classify the compound's absorption potential. Different pH conditions can be used to mimic various physiological environments, such as the intestine.

Liposome (B1194612) Permeation Assays for Passive Diffusion Characterization

Currently, there is a lack of publicly available scientific literature detailing the use of liposome permeation assays to specifically characterize the passive diffusion of this compound. While liposome-based assays are a common in vitro method to determine the permeability of small molecules across a lipid bilayer, no studies have been published that apply this technique to this particular compound.

General methodologies for assessing passive diffusion often involve encapsulating a fluorescent probe or an ion within liposomes and then monitoring the change in signal as the compound of interest permeates the lipid membrane. Techniques such as the parallel artificial membrane permeability assay (PAMPA) are also widely used to predict the passive permeability of drug-like molecules. mdpi.com These assays provide a measure of a compound's ability to cross biological membranes, a critical factor in its potential bioavailability and cellular uptake. nih.govacs.org However, specific data from such assays for this compound are not available in published research.

Interaction with Model Cell Membranes and Membrane Protein Insertion

There are no specific studies available in the scientific literature that investigate the direct interaction of this compound with model cell membranes or its potential for membrane protein insertion. Biophysical techniques such as fluorescence spectroscopy, nuclear magnetic resonance (NMR), and differential scanning calorimetry (DSC) are typically employed to understand how molecules interact with and affect the properties of lipid bilayers. These studies can reveal information about the location of the molecule within the membrane, its effect on membrane fluidity, and any induced changes in lipid packing.

For other derivatives of cinnamic acid, research has shown that they can interact with lipid bilayers, causing alterations in the physical properties of the membrane. nih.gov The nature and position of substituents on the cinnamic acid structure have been found to play a significant role in these interactions. nih.gov However, without specific experimental data for this compound, any discussion of its membrane interaction remains speculative.

Subcellular Localization Studies in Isolated Organelles

No published research has specifically examined the subcellular localization of this compound in isolated organelles. Such studies typically involve incubating the compound with isolated cellular components, such as mitochondria, nuclei, or lysosomes, followed by quantification of the compound in each fraction. This provides insights into the potential intracellular targets and distribution of the molecule.

While there is general research on the biological activities of various cinnamic acid derivatives, and some studies have explored the impact of iodine-containing compounds on organelles like mitochondria, these findings cannot be directly extrapolated to this compound. nih.gov The specific combination of fluoro and iodo substituents on the cinnamic acid backbone will uniquely influence its physicochemical properties and, consequently, its distribution within a cell. Without dedicated studies, the subcellular fate of this compound remains unknown.

Analytical Method Development for Research Characterization of 2 Fluoro 5 Iodocinnamic Acid

Chromatographic Separation Techniques for Purity Assessment and Impurity Profiling

Chromatography is an indispensable tool in pharmaceutical analysis, allowing for the separation, identification, and quantification of individual components within a mixture. For a compound like 2-Fluoro-5-iodocinnamic acid, various chromatographic techniques can be optimized to assess its purity and identify any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the analysis of pharmaceutical compounds. asianjpr.com The development of an HPLC method involves a systematic approach to select the appropriate column, mobile phase, and detection parameters to achieve optimal separation. youtube.com

Reverse-Phase (RP) HPLC: This is the most common mode for analyzing moderately polar compounds like cinnamic acid derivatives. scirp.orgresearchgate.net In RP-HPLC, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. ajol.info The addition of an acid, such as formic acid or acetic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. ajol.infonih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is typically used to ensure the elution of all components with good resolution in a reasonable timeframe. ajol.infoturkjps.org

Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., bare silica) is used with a non-polar mobile phase (e.g., hexane, heptane). While less common for this type of analyte, NP-HPLC can offer alternative selectivity, which may be useful for separating isomers that are difficult to resolve by reverse-phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase similar to normal-phase but with a partially aqueous mobile phase, creating a water-enriched layer on the stationary phase surface. This technique is particularly effective for separating polar and ionizable compounds and can provide different selectivity compared to reverse-phase methods.

Optimization of these methods involves scouting different columns and mobile phase compositions to achieve the best resolution and peak shape. youtube.com

Interactive Data Table: Hypothetical Reverse-Phase HPLC Method Parameters

ParameterConditionRationale/Comment
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reverse-phase separation of aromatic acids. turkjps.org
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to ensure the analyte is in its protonated form for better retention and peak shape. ajol.info
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength. ajol.info
Gradient Program 5% B to 95% B over 20 minEnsures separation of early-eluting polar impurities and late-eluting non-polar impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 280 nmBased on the chromophore of the cinnamic acid structure.
Injection Volume 10 µLStandard volume to avoid column overloading.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Since this compound itself has low volatility due to its carboxylic acid group, direct analysis by GC is challenging. Therefore, derivatization is typically required to convert the non-volatile acid into a more volatile ester, such as a methyl ester (FAME - Fatty Acid Methyl Ester). nih.gov This can be achieved through reaction with a suitable agent like methanol in the presence of an acid catalyst.

Once derivatized, the resulting 2-fluoro-5-iodocinnamate can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the parent compound and any volatile impurities. nih.gov Headspace analysis could be employed to detect residual solvents from the synthesis process without dissolving the sample matrix.

Interactive Data Table: Hypothetical GC-MS Method for Derivatized this compound

ParameterConditionRationale/Comment
Derivatization Agent BF3 in MethanolCommonly used for esterification of carboxylic acids for GC analysis.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A common, robust, and relatively nonpolar column suitable for a wide range of analytes.
Carrier Gas Helium at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program Start at 100°C, ramp to 280°C at 10°C/minTemperature gradient to separate compounds with different boiling points. nih.gov
Detector Mass Spectrometer (MS)Provides structural information for peak identification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique creating reproducible fragmentation patterns.

Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.comnih.gov SFC offers several advantages over HPLC, including faster analysis times and reduced use of organic solvents, making it a "greener" technique. chromatographyonline.comresearchgate.net The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates without generating excessive backpressure. libretexts.org

SFC is particularly powerful for chiral separations when used with a chiral stationary phase (CSP). chromatographyonline.comrsc.org While this compound itself is not chiral, it can exist as cis and trans geometric isomers around the carbon-carbon double bond. SFC has proven effective for separating such isomers. rsc.org If chiral centers were introduced during synthesis or as impurities, SFC would be the method of choice for enantiomeric separation. chromatographyonline.comnih.gov

Interactive Data Table: Hypothetical SFC Method for Isomer Analysis

ParameterConditionRationale/Comment
Column Chiral Stationary Phase (e.g., Lux i-Amylose-3)Polysaccharide-based CSPs are widely used for separating a broad range of chiral and isomeric compounds. nih.gov
Mobile Phase A Supercritical CO2Primary mobile phase component in SFC. chromatographyonline.com
Mobile Phase B (Co-solvent) Methanol with 0.1% Formic AcidModifier to increase elution strength and improve peak shape for acidic analytes. chromatographyonline.com
Gradient Program 5% to 40% B over 5 minRapid gradient for high-throughput analysis. nih.gov
Flow Rate 3.0 mL/minHigher flow rates are possible due to the low viscosity of the mobile phase. nih.gov
Back Pressure 150 barMaintains the CO2 in a supercritical state.
Column Temperature 40 °CInfluences selectivity and efficiency.

Capillary Electrophoresis (CE) is a high-efficiency separation technique performed in narrow-bore capillaries. nih.gov Separation is based on the differential migration of charged species in an electric field. nih.gov For this compound, which is an acid, analysis would be performed in a buffer with a pH above its pKa, ensuring it exists in its anionic (deprotonated) form.

The technique is highly efficient, requires minimal sample and solvent, and offers an orthogonal separation mechanism to HPLC. mdpi.com In Capillary Zone Electrophoresis (CZE), the simplest mode of CE, ions are separated based on their charge-to-size ratio. diva-portal.org Method development involves optimizing the background electrolyte (BGE) pH, concentration, and the use of additives or capillary coatings to control the electroosmotic flow (EOF) and prevent analyte adsorption to the capillary wall. nih.govdiva-portal.org The presence of both fluorine and iodine atoms in the molecule makes CE an interesting technique, as it has been successfully applied to separate fluorinated compounds and quantify iodide. nih.govnih.gov

Interactive Data Table: Hypothetical Capillary Zone Electrophoresis (CZE) Method

ParameterConditionRationale/Comment
Capillary Bare Fused-Silica, 50 µm ID, 60 cm lengthStandard capillary for CZE. nih.gov
Background Electrolyte (BGE) 25 mM Phosphate buffer at pH 7.0pH is above the expected pKa of the carboxylic acid, ensuring it is negatively charged. nih.gov
Separation Voltage -20 kV (Reversed Polarity)Negative voltage pulls the anionic analyte towards the positive electrode (detector end). nih.gov
Capillary Temperature 25 °CMaintains stable viscosity of the BGE and reproducible migration times.
Injection Hydrodynamic (50 mbar for 5 s)Standard injection method in CE.
Detection UV at 280 nmDirect detection of the aromatic chromophore.

Electrochemical Methods for Oxidation/Reduction Potentials and Sensing Research

Electrochemical methods measure the current or potential changes in a solution containing an analyte, providing valuable information about its redox properties. mdpi.com These techniques are highly sensitive and can be used to study reaction mechanisms and quantify electroactive species. For this compound, the presence of the reducible iodine atom and the oxidizable aromatic system makes it a suitable candidate for electrochemical investigation.

Cyclic Voltammetry (CV): CV is a potentiodynamic technique where the potential of a working electrode is swept linearly in a cyclic manner (e.g., from a negative potential to a positive potential and back). libretexts.orgossila.com The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte. youtube.com It can be used to determine the reversibility of redox processes and estimate the diffusion coefficient of the analyte. libretexts.org For this compound, CV could be used to probe the reduction of the carbon-iodine bond and the oxidation of the cinnamoyl system.

Chronoamperometry: In this technique, a potential step is applied to the working electrode, and the resulting current is measured as a function of time. It is often used to study reaction kinetics and determine diffusion coefficients.

Square Wave Voltammetry (SWV): SWV is a derivative of linear sweep voltammetry that offers higher sensitivity and faster scan rates. The potential waveform is a square wave superimposed on a staircase ramp. This technique is excellent for quantitative analysis due to its effective discrimination against background (capacitive) current.

These methods would typically employ a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). mdpi.com

Interactive Data Table: Hypothetical Cyclic Voltammetry (CV) Experimental Parameters and Expected Results

ParameterCondition/ValueInformation Gained
Working Electrode Glassy Carbon ElectrodeProvides a wide potential window and is relatively inert. mdpi.com
Reference Electrode Ag/AgClProvides a stable reference potential. mdpi.com
Counter Electrode Platinum WireCompletes the electrical circuit. mdpi.com
Solvent/Electrolyte Acetonitrile with 0.1 M TBAPF6Aprotic solvent system for studying fundamental redox processes.
Potential Scan Range +1.5 V to -2.0 V vs. Ag/AgClWide range to capture both oxidation and reduction events.
Scan Rate 100 mV/sTypical scan rate for initial investigation. mdpi.com
Anodic Peak Potential (Epa) ~ +1.2 VPotential at which oxidation of the molecule occurs.
Cathodic Peak Potential (Epc) ~ -1.7 VPotential at which reduction (e.g., of the C-I bond) occurs.

Development of Electrochemical Sensing Platforms for Cinnamic Acid Derivatives in Research Matrices

The development of sensitive and selective electrochemical sensors for cinnamic acid derivatives, such as this compound, is a significant area of research for real-time monitoring and analysis in various research matrices. These sensors offer advantages such as rapid response, high sensitivity, and the potential for miniaturization. The electrochemical behavior of this compound is primarily governed by the electro-oxidation of its carboxylic acid group and the electro-reduction of the carbon-carbon double bond in the cinnamic acid structure. The presence of electron-withdrawing fluorine and iodine atoms on the phenyl ring can influence the oxidation and reduction potentials.

Various electrode materials have been investigated for the electrochemical sensing of organic acids. Nanomaterials such as nanocrystalline graphite-like pyrolytic carbon films have shown excellent performance for the simultaneous detection of various organic molecules. nih.gov For instance, an anodized nanocrystalline graphite-like pyrolytic carbon film electrode has been successfully used for the simultaneous electrochemical sensing of ascorbic acid, dopamine, and uric acid, demonstrating good detection limits and sensitivity. nih.gov This suggests that similar carbon-based nanomaterials could be adapted for the detection of this compound.

Furthermore, the development of chiral electrochemical sensors is of growing interest, particularly for the analysis of chiral derivatives of cinnamic acid. nih.gov Cyclodextrin-based microporous organic networks have been used to construct electrochemical sensing platforms for the recognition of amino acid enantiomers, showcasing the potential for developing sensors that can differentiate between stereoisomers of cinnamic acid derivatives. nih.gov

The table below outlines potential electrode modifications and their expected impact on the electrochemical detection of this compound.

Table 1: Potential Electrode Modifications for Electrochemical Sensing of this compound

Electrode ModifierPrinciple of EnhancementPotential Advantages for this compound Detection
Carbon Nanotubes (CNTs)High surface area and excellent electrical conductivity.Increased sensitivity and lower detection limits due to enhanced electron transfer kinetics.
GrapheneLarge surface area, high conductivity, and mechanical strength.Improved signal-to-noise ratio and stability of the sensor.
Metal Nanoparticles (e.g., Au, Ag)Catalytic activity towards oxidation/reduction reactions.Lowering the overpotential for the electrochemical reaction of the carboxylic acid group.
Molecularly Imprinted Polymers (MIPs)Creation of specific recognition sites for the target analyte.High selectivity for this compound, even in complex matrices.
CyclodextrinsHost-guest complexation with the analyte.Potential for chiral recognition of this compound enantiomers.

Trace Analysis and Impurity Quantification in Complex Research Matrices

The accurate quantification of trace levels of this compound and its impurities in complex research matrices is crucial for understanding its chemical behavior and potential applications. This often requires sophisticated sample preparation techniques to isolate the analyte from interfering substances.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are widely used techniques for the pre-concentration and purification of analytes from complex samples. wikipedia.orgutwente.nl The choice of extraction method and its optimization are critical for achieving high recovery and purity of this compound.

For LLE, the selection of an appropriate organic solvent is paramount. utwente.nl The distribution coefficient of this compound between the aqueous and organic phases will depend on the polarity of the solvent and the pH of the aqueous phase. Acidification of the aqueous sample can suppress the ionization of the carboxylic acid group, thereby increasing its partitioning into a non-polar organic solvent.

In SPE, the choice of sorbent material is crucial. nih.gov For a molecule like this compound, which possesses both polar (carboxylic acid) and non-polar (aromatic ring with halogen substituents) characteristics, a mixed-mode sorbent with both reversed-phase and ion-exchange properties could be highly effective. The optimization of SPE involves selecting the appropriate sorbent, conditioning and equilibration solvents, sample loading conditions, wash steps to remove impurities, and the final elution solvent.

The following table provides a hypothetical optimization strategy for the SPE of this compound from an aqueous research matrix.

Table 2: Hypothetical SPE Optimization Parameters for this compound

SPE StepParameterCondition 1 (Reversed-Phase)Condition 2 (Mixed-Mode)Rationale
SorbentTypeC18Mixed-Mode Cation ExchangeC18 retains based on hydrophobicity; mixed-mode can offer dual retention mechanisms.
ConditioningSolventMethanolMethanolTo activate the sorbent.
EquilibrationSolventAcidified Water (pH 3)Acidified Water (pH 3)To prepare the sorbent for sample loading and ensure the analyte is in its neutral form.
Sample LoadingpH33To promote retention of the non-ionized carboxylic acid.
WashSolvent5% Methanol in Acidified WaterAcidified WaterTo remove polar impurities.
ElutionSolventMethanol/Acetonitrile5% Ammonia in MethanolTo disrupt the hydrophobic and/or ionic interactions and elute the analyte.

Derivatization Strategies for Enhanced Detectability

In many analytical techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) with UV or fluorescence detection, the inherent properties of the analyte may not provide sufficient sensitivity. nih.govxjtu.edu.cn Chemical derivatization is a strategy used to modify the analyte to improve its chromatographic behavior and enhance its detectability. nih.govnih.gov

For this compound, the primary site for derivatization is the carboxylic acid group. Esterification is a common derivatization reaction for carboxylic acids. For example, reaction with a fluorescent alkylating agent can introduce a fluorophore into the molecule, significantly increasing its sensitivity in fluorescence detection. For GC analysis, derivatization to a more volatile ester, such as a methyl or ethyl ester, is often necessary.

The table below presents some potential derivatization strategies for this compound.

Table 3: Potential Derivatization Strategies for this compound

Derivatization ReagentTarget Functional GroupResulting DerivativeAnalytical TechniqueAdvantage
Diazomethane or Methanolic HClCarboxylic AcidMethyl EsterGC-MSIncreased volatility for GC analysis.
Pentafluorobenzyl Bromide (PFBBr)Carboxylic AcidPFB EsterGC-ECDIntroduction of an electrophore for highly sensitive electron capture detection.
4-Bromomethyl-7-methoxycoumarinCarboxylic AcidFluorescent EsterHPLC-FluorescenceSignificant enhancement in detection sensitivity.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Carboxylic AcidTrimethylsilyl EsterGC-MSCreates a volatile and thermally stable derivative.

Development of Certified Reference Materials and Standards for Academic Research

Certified Reference Materials (CRMs) and reference standards are essential for ensuring the accuracy, reliability, and comparability of analytical measurements in research. iaea.orgnih.gov A CRM for this compound would be a highly purified and well-characterized material with a certified value for its purity, accompanied by a statement of uncertainty. nih.gov

The development of a CRM involves several key steps:

Synthesis and Purification: High-purity this compound would be synthesized and purified using techniques such as recrystallization and chromatography.

Identity Confirmation: The chemical identity of the compound would be rigorously confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment: The purity of the material would be determined using multiple independent analytical methods. researchgate.net This could include HPLC with different detection methods (e.g., UV, MS), differential scanning calorimetry (DSC), and quantitative NMR (qNMR).

Homogeneity and Stability Studies: The batch of the reference material must be demonstrated to be homogeneous, and its stability under specified storage conditions must be evaluated over time. mdpi.comnih.gov

Value Assignment and Uncertainty Budget: The certified purity value is assigned based on the results of the different analytical methods, and a comprehensive uncertainty budget is calculated, taking into account all potential sources of error. nih.gov

The availability of a CRM for this compound would be invaluable for academic researchers, enabling them to validate their analytical methods, calibrate their instruments, and ensure the quality of their research data.

Emerging Research Directions and Future Perspectives for 2 Fluoro 5 Iodocinnamic Acid

Exploration of Novel Synthetic Methodologies

The synthesis of 2-Fluoro-5-iodocinnamic acid and its derivatives is an area of active research, with a focus on developing more efficient, selective, and sustainable methods.

Traditional methods for synthesizing cinnamic acid derivatives, such as the Perkin reaction and Knoevenagel condensation, have been widely used. mdpi.commdpi.com However, these methods can sometimes be limited by harsh reaction conditions or the generation of unwanted byproducts. mdpi.com To overcome these limitations, researchers are exploring a variety of modern synthetic strategies.

One promising area is the use of C-H activation . This technique allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. Applying C-H activation to the synthesis of this compound could lead to more atom-economical and environmentally friendly processes by reducing the number of synthetic steps and the amount of waste generated.

Boron chemistry also presents exciting opportunities. researchgate.net Organoboron compounds are versatile intermediates in organic synthesis, known for their role in cross-coupling reactions like the Suzuki-Miyaura coupling. The use of boron-containing reagents could facilitate the introduction of the fluoro and iodo substituents with high precision and control. Boron-containing compounds are also being explored for their potential in medicinal chemistry, which could lead to the development of novel therapeutic agents based on the this compound scaffold. researchgate.netnih.gov

Furthermore, the advent of machine learning-assisted synthesis is set to revolutionize the way chemists design and execute synthetic routes. By leveraging large datasets of chemical reactions, machine learning algorithms can predict the outcomes of reactions, suggest optimal reaction conditions, and even propose entirely new synthetic pathways. This data-driven approach could significantly accelerate the discovery and development of new derivatives of this compound with desired properties.

Table 1: Comparison of Synthetic Methodologies for Cinnamic Acid Derivatives

MethodologyAdvantagesPotential for this compound Synthesis
Traditional Methods (e.g., Perkin, Knoevenagel) Well-established, readily available starting materials.Foundation for current synthesis, but may have limitations in efficiency and sustainability. mdpi.commdpi.com
C-H Activation High atom economy, reduced waste, potential for novel disconnections.Greener and more efficient routes to the target molecule and its derivatives.
Boron Chemistry High selectivity, functional group tolerance, established role in cross-coupling.Precise introduction of substituents and potential for creating libraries of analogues. researchgate.net
Machine Learning-Assisted Synthesis Accelerated discovery, optimization of reaction conditions, prediction of novel pathways.Rapid exploration of the chemical space around this compound.

Application in Supramolecular Chemistry, Self-Assembly, and Molecular Machines

The presence of both fluorine and iodine atoms on the aromatic ring of this compound makes it a prime candidate for applications in supramolecular chemistry. Halogen bonding is a non-covalent interaction that has gained significant attention in recent years for its ability to direct the assembly of molecules into well-defined architectures. nih.gov The iodine atom, in particular, is an excellent halogen bond donor, while the fluorine atom can act as a halogen bond acceptor. This dual nature could enable the programmed self-assembly of this compound into complex, higher-order structures. researchgate.netnih.gov

The self-assembly of molecules is a fundamental process in nature, leading to the formation of everything from cell membranes to complex protein structures. acs.orgnih.gov By harnessing the principles of self-assembly, scientists can create novel materials with unique properties and functions. The cinnamic acid backbone of this compound can also participate in π-π stacking interactions, further contributing to the stability of self-assembled structures. Research on other functionalized cinnamic acids has demonstrated their ability to form liquid crystalline phases and other organized systems. rsc.org

The ability to form predictable, self-assembling structures is a key requirement for the development of molecular machines . These are single molecules or small groups of molecules that can perform a specific function, such as rotation or linear motion, in response to an external stimulus. While the application of this compound in molecular machines is still a futuristic concept, its potential for controlled self-assembly makes it a compound worthy of investigation in this exciting field.

Advancements in Computational Modeling for Predictive Research and Big Data Integration

Computational chemistry and data science are becoming indispensable tools in modern chemical research. Computational modeling , using techniques such as Density Functional Theory (DFT), can provide valuable insights into the properties and reactivity of molecules like this compound. These methods can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures. researchgate.netresearchgate.net For example, computational studies on related cinnamic acid derivatives have been used to understand their antioxidant properties and to predict their activity as enzyme inhibitors. nih.gov

The integration of big data and artificial intelligence (AI) is further enhancing the power of predictive research. researchgate.net By analyzing vast amounts of chemical and biological data, AI algorithms can identify patterns and relationships that would be impossible for humans to discern. researchgate.netwikipedia.org This can be used to predict the biological activity of new compounds, optimize their properties, and even design new molecules with specific functions. In the context of this compound, these approaches could be used to:

Predict its potential as a drug candidate for various diseases.

Identify potential off-target effects.

Design derivatives with improved efficacy and safety profiles.

Accelerate the process of drug discovery and development. researchgate.net

Cross-Disciplinary Research Initiatives Involving this compound

The unique combination of a cinnamic acid scaffold with fluoro and iodo substituents makes this compound a versatile platform for cross-disciplinary research, particularly in the fields of bioelectronics and nanoscience.

In bioelectronics , there is a growing demand for materials that can interface with biological systems. The electronic properties of this compound, influenced by the electronegative fluorine and the polarizable iodine, could be harnessed for the development of novel biosensors and other bioelectronic devices. Iodinated compounds have been explored for their use in electronic materials, and the cinnamic acid moiety provides a convenient handle for immobilization onto surfaces or integration into larger systems. acs.org

In the realm of nanoscience , fluorinated compounds are of great interest for a variety of applications, including the development of nanoparticles for drug delivery and medical imaging. mdpi.comnih.govku.edu The fluorine atom can enhance the lipophilicity and bioavailability of molecules, and 19F Magnetic Resonance Imaging (MRI) is a powerful technique for non-invasive imaging. mdpi.com The incorporation of this compound into nanostructures could lead to the development of novel nanomaterials with unique optical, electronic, and biological properties. cornell.edu

Development of Smart Delivery Systems and Targeted Molecular Probes for Research

The development of smart delivery systems that can transport therapeutic agents to specific targets in the body is a major goal of modern medicine. Cinnamic acid and its derivatives have shown promise as anticancer agents, and their incorporation into targeted delivery systems could enhance their efficacy while reducing side effects. mdpi.comCurrent time information in Vancouver, CA. The this compound scaffold could be further modified with targeting ligands to direct it to specific cells or tissues.

Furthermore, the presence of an iodine atom opens up the possibility of developing targeted molecular probes for research and diagnostic applications. The iodine atom can be replaced with a radioactive isotope, such as 124I or 125I, to create a radiolabeled version of the molecule. nih.govacs.org These radiolabeled probes can be used in techniques like Positron Emission Tomography (PET) to visualize and study biological processes in living organisms. Given that phenylpropanoids, the class of compounds to which cinnamic acid belongs, are involved in a wide range of biological processes in plants, nih.govwikipedia.orgnih.gov radiolabeled derivatives of this compound could be valuable tools for studying these pathways.

Table 2: Potential Applications of this compound in Smart Systems and Probes

Application AreaKey Feature of this compoundPotential Impact
Smart Drug Delivery Cinnamic acid backbone with tunable properties.Targeted delivery of therapeutics, potentially with enhanced efficacy and reduced side effects. Current time information in Vancouver, CA.
Targeted Molecular Probes (e.g., for PET imaging) Presence of iodine, which can be isotopically labeled.Non-invasive visualization and study of biological processes in vivo. nih.govacs.org
Probes for Plant Biology Research Phenylpropanoid scaffold.Investigation of plant metabolic pathways and defense mechanisms. nih.govwikipedia.org

Conclusion and Research Outlook

Synthesis of Current Knowledge and Identification of Key Research Gaps

A comprehensive review of the scientific literature reveals a significant gap in dedicated research on 2-Fluoro-5-iodocinnamic acid. While its constituent parts—cinnamic acid, fluorine-substituted aromatics, and iodo-substituted aromatics—are well-studied, the specific combination in this single molecule has not been the focus of extensive investigation. The current knowledge is therefore inferred from the general principles of organic chemistry rather than from direct experimental data on the compound itself.

The primary research gap is the absence of a systematic study of its synthesis, reactivity, and physicochemical properties. While synthetic routes can be proposed based on standard organic reactions (such as the Heck or Perkin reactions), optimized and scalable syntheses have not been reported. Furthermore, there is a lack of published data on its spectroscopic characterization, crystallographic structure, and biological activity.

The key research gaps can be summarized as:

Synthesis: Lack of established, high-yield synthetic protocols.

Characterization: Absence of detailed spectroscopic and crystallographic data.

Reactivity: Unexplored reactivity of its multiple functional groups, particularly in selective transformations.

Biological Activity: No systematic screening of its potential pharmacological effects.

Material Properties: The potential for this compound to act as a monomer or precursor for functional materials is unknown.

Prospective Research Avenues and Methodological Challenges in this compound Studies

The multifaceted nature of this compound opens up several promising avenues for future research, primarily centered on its utility as a versatile chemical intermediate.

Prospective Research Avenues:

Medicinal Chemistry: The fluoro and iodo substitutions make it an intriguing scaffold for drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom can be a site for further functionalization or for introducing a radiolabel (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) for radio-imaging or radiotherapy applications. Research into derivatives, similar to studies on 5-fluoro-2'-deoxyuridine, could yield compounds with interesting biological profiles. nih.govnih.gov

Materials Science: The cinnamic acid moiety is a known photosensitive group, and its derivatives can be used to create photo-cross-linkable polymers. The presence of heavy iodine and electronegative fluorine could impart unique optical or electronic properties to such materials. Its structural similarity to compounds like 2-Fluoro-5-iodopyrimidine, which is explored in material science, suggests this potential.

Synthetic Chemistry: The compound is an ideal substrate for studying selective chemical transformations. The distinct reactivity of the C-I bond (e.g., in Suzuki, Sonogashira, or Stille coupling), the alkene (e.g., in hydrogenation, epoxidation, or polymerization), and the carboxylic acid (e.g., in esterification or amidation) can be exploited to generate a diverse library of complex molecules from a single starting material.

Methodological Challenges:

Selective Synthesis: A primary challenge is the development of a regioselective and stereoselective synthesis to obtain the desired (E)- or (Z)-isomer of the acid.

Selective Functionalization: Achieving selective reactions at one functional group without affecting the others will require careful choice of reagents and reaction conditions. For instance, performing a cross-coupling reaction on the C-I bond without side reactions at the alkene could be challenging.

Characterization: The presence of fluorine and iodine may require specialized analytical techniques, such as ¹⁹F NMR spectroscopy, and careful interpretation of mass spectrometry data due to isotopic patterns.

Broader Implications of this compound Research in Chemical Sciences and Related Disciplines

The study of this compound, while specific, has broader implications for several scientific fields.

Advancement in Synthetic Methodology: Research into the selective functionalization of this molecule would contribute to the toolbox of synthetic organic chemists, providing new strategies for the synthesis of complex, polyfunctional aromatic compounds.

Understanding Structure-Property Relationships: A detailed investigation of its properties would provide valuable data on how the interplay between fluoro and iodo substituents on a cinnamic acid backbone influences its chemical reactivity, solid-state structure, and biological activity. This contributes to the fundamental understanding of physical organic chemistry.

Development of New Functional Molecules: As a versatile building block, this compound could be a key starting material for the development of novel pharmaceuticals, agrochemicals, and advanced materials. For example, similar halogenated structures have been investigated for their potential as anticancer agents and pesticides.

Data Tables

Table 1: Calculated Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₆FIO₂
Molecular Weight 292.05 g/mol
IUPAC Name (E)-3-(2-fluoro-5-iodophenyl)prop-2-enoic acid
CAS Number 136450-93-6

Note: The properties listed are calculated or based on its chemical structure and have not been experimentally verified in publicly available literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.